4-Methoxy-N-methylaniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxy-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-7-3-5-8(10-2)6-4-7;/h3-6,9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHJDKIZPGLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595579 | |
| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-33-0 | |
| Record name | 4-Methoxy-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Methoxy-N-methylaniline hydrochloride (CAS No: 10541-33-0).[1][2][3][4] Due to a notable lack of extensive publicly available data for this specific salt, this guide also furnishes detailed, standard experimental protocols for determining key physical characteristics. Furthermore, it includes comparative data for the parent compound, 4-Methoxy-N-methylaniline, to provide a broader context for its physicochemical behavior.
Core Physical Properties
Table 1: Physical and Chemical Properties
| Property | This compound | 4-Methoxy-N-methylaniline (Free Base) |
| Molecular Formula | C₈H₁₂ClNO[3][5] | C₈H₁₁NO[6][7] |
| Molecular Weight | 173.64 g/mol [1][5] | 137.18 g/mol [6][7] |
| CAS Number | 10541-33-0[1][2][3][4][5] | 5961-59-1[6][7] |
| Appearance | Crystalline solid (typical for amine hydrochlorides) | White to greyish-brown solid or low melting mass[8] |
| Melting Point | Data not available | 33-36 °C[6][9] |
| Boiling Point | Data not available | 135-136 °C at 19 mmHg[6][9] |
| Solubility | Expected to be soluble in water | Data not available |
| IUPAC Name | 4-methoxy-N-methylaniline;hydrochloride[1][2] | 4-methoxy-N-methylaniline[7] |
| SMILES | CNC1=CC=C(OC)C=C1.Cl[1] | CNc1ccc(OC)cc1[6][7] |
Experimental Protocols
Given the absence of specific experimental data for this compound, the following section details standard laboratory procedures for determining its key physical properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For an amine hydrochloride, this can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Solubility Determination (Shake-Flask Method)
The solubility of a compound is a fundamental property influencing its absorption and distribution. The shake-flask method is a common technique to determine the equilibrium solubility.
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, dichloromethane) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved solute in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Reporting: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L) at the specified temperature.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the physical and chemical characterization of a synthesized batch of this compound.
Caption: Characterization workflow for this compound.
Spectral Data
A study on the N-methylation of aromatic amines provides the following nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Methoxy-N-methylaniline:
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H).[10]
-
¹³C NMR (101 MHz, CDCl₃): δ 152.13 (s), 143.75 (s), 114.96 (s), 113.67 (s), 55.89 (s), 31.63 (s).[10]
-
GC-MS (m/z): 137.08 (calculated: 137.10).[10]
It is expected that the NMR spectra of the hydrochloride salt would show shifts in the signals corresponding to the protons and carbons near the protonated nitrogen atom.
Synthesis and Formation
The formation of this compound typically involves the reaction of the free base, 4-Methoxy-N-methylaniline, with hydrochloric acid. This acid-base reaction results in the protonation of the basic nitrogen atom of the aniline derivative, forming the corresponding ammonium salt.
Caption: Synthesis pathway of this compound.
This guide serves as a foundational resource for professionals working with this compound. The provided experimental protocols offer a clear path for generating the necessary physical property data to support research and development activities. As more information becomes publicly available, this guide will be updated to reflect the latest findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]
- 5. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. garudachem.com [garudachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Methoxy-N-methylaniline 98 5961-59-1 [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Methoxy-N-methylaniline Hydrochloride
Introduction
This compound is a significant aniline derivative that functions as a crucial precursor and building block in advanced chemical and pharmacological research.[1] Its chemical structure, featuring a methoxy group and an N-methylated amine on a benzene ring, makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in research and development. The parent compound, the free amine N-Methyl-4-anisidine, is also discussed due to its relevance in synthesis and certain applications.[2]
Chemical Structure and Identification
This compound is the salt formed from the free amine, 4-Methoxy-N-methylaniline (also known as N-Methyl-p-anisidine), and hydrochloric acid.[2] The hydrochloride form often provides greater stability for storage and handling.
-
IUPAC Name: 4-methoxy-N-methylaniline;hydrochloride[2]
-
SMILES: CNC1=CC=C(OC)C=C1.[H]Cl[3]
-
InChI Key: JORHJDKIZPGLHB-UHFFFAOYSA-N[2]
Physicochemical Properties
The following tables summarize the key physicochemical properties for both this compound and its corresponding free amine base.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 173.64 g/mol | [2] |
| Purity | ≥97% or ≥98% (typical commercial grades) | [3][4] |
| Storage | Room temperature | [4] |
Table 2: Properties of 4-Methoxy-N-methylaniline (Free Amine)
| Property | Value | Source(s) |
| CAS Number | 5961-59-1 | [5][6] |
| Molecular Formula | C₈H₁₁NO | [5][6] |
| Molecular Weight | 137.18 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 33-36 °C (lit.) | |
| Boiling Point | 135-136 °C at 19 mmHg (lit.) | |
| Flash Point | 110 °C (230 °F) - closed cup |
Synthesis and Experimental Protocols
The synthesis of 4-Methoxy-N-methylaniline typically involves the reductive amination of p-anisidine (4-methoxyaniline). The resulting free amine can then be converted to its hydrochloride salt.
Experimental Protocol: Synthesis of N-methyl-4-methoxyaniline via Catalytic Hydrogenation
This protocol is based on an industrial preparation method and describes the synthesis of the free amine.[7]
Objective: To synthesize N-methyl-4-methoxyaniline by reductive amination of p-anisidine with paraformaldehyde.
Reactants:
-
p-Anisidine (p-aminoanisole)
-
Paraformaldehyde
-
Solvent (e.g., an alcohol or other suitable organic solvent)
-
Raney Nickel (Catalyst)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
Procedure:
-
Reactor Setup: Charge a suitable reaction vessel (autoclave) with p-anisidine, a solvent, and paraformaldehyde.[7] Add Raney Nickel as the hydrogenation catalyst.[7]
-
Inerting: Purge the reactor to remove air. This is typically done by first displacing the air with an inert gas like nitrogen (e.g., 3 cycles) and then with hydrogen gas (e.g., 3 cycles).[7]
-
Reaction: Begin heating the reaction mixture to the target temperature range of 50-120°C.[7] Pressurize the reactor with hydrogen gas to a pressure of 0.2-1.5 MPa.[7]
-
Monitoring: Maintain the reaction at the specified temperature and pressure until the reaction is complete, which can be monitored by techniques such as TLC, GC, or by the cessation of hydrogen uptake.
-
Work-up: After cooling and safely venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed from the filtrate, typically by distillation.
-
Purification: The crude N-methyl-4-methoxyaniline can be purified by vacuum distillation to achieve a high purity (e.g., >98%).[7]
Conversion to Hydrochloride Salt
To obtain this compound, the purified free amine is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) until precipitation is complete. The resulting solid salt is then collected by filtration, washed with a cold solvent, and dried.
Key Applications in Research and Development
This compound is a valuable intermediate with several applications:
-
Anticancer Agent Synthesis: It serves as a critical intermediate for the synthesis of novel antimitotic agents.[1] These agents are designed to act as potent microtubule depolymerizers that bind to the colchicine site on tubulin, thereby inhibiting the proliferation of cancer cells.[1]
-
Pharmaceutical and Drug Design: The molecular scaffold of 4-methoxy-N-methylaniline is a valuable component in the design and synthesis of various therapeutic agents.[1]
-
Materials Science: The free amine is used in the development of dynamic, force-responsive systems with potential uses in patterning, sensing, and information encryption.[1]
-
Heterocyclic Chemistry: It acts as an important nucleophile in displacement reactions for the synthesis of substituted heterocyclic compounds like pyrimidines and quinolines.[1]
-
Petroleum Additives: The free amine, N-methyl-4-methoxyaniline, is noted as an effective and economical antiknock agent and antioxidant for gasoline and diesel.[7]
-
Tracer and Internal Standard: A deuterated version, 4-Methoxy-N-methylaniline-d3, is used as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in drug development processes.[8]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis pathway and a typical analytical workflow for this compound.
Caption: Synthesis of 4-Methoxy-N-methylaniline HCl.
Caption: Analytical workflow for product qualification.
References
- 1. This compound|CAS 10541-33-0 [benchchem.com]
- 2. This compound | C8H12ClNO | CID 18686577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Methoxy-N-methylaniline, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-METHOXY-N-METHYLANILINE | CAS 5961-59-1 [matrix-fine-chemicals.com]
- 7. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to 4-Methoxy-N-methylaniline hydrochloride (CAS: 10541-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-N-methylaniline hydrochloride (CAS: 10541-33-0) is a significant chemical intermediate with substantial applications in pharmaceutical research and development. Its structural characteristics make it a valuable building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and its key applications, particularly in the development of anticancer agents. Furthermore, this document elucidates its role as a precursor in the synthesis of microtubule depolymerizing agents and bromodomain inhibitors, and discusses its interaction with metabolic enzymes such as Cytochrome P450 1A2 (CYP1A2).
Physicochemical Properties
This compound is the salt form of the parent compound 4-Methoxy-N-methylaniline (also known as N-Methyl-p-anisidine). The hydrochloride form often provides enhanced stability and solubility in certain solvents, making it suitable for various synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 10541-33-0 | [1][2] |
| Molecular Formula | C₈H₁₂ClNO | [1][2] |
| Molecular Weight | 173.64 g/mol | [2] |
| IUPAC Name | 4-methoxy-N-methylaniline;hydrochloride | [2] |
| Synonyms | N-Methyl-p-anisidine hydrochloride, 4-methoxy-N-methylanilinium chloride | [2] |
| Appearance | Solid (form may vary) | |
| Purity (Typical) | ≥97% | [1] |
| Computed TPSA | 21.3 Ų | [2] |
| Computed logP | 2.2978 |
Note: Some properties are for the free base (CAS: 5961-59-1) where data for the hydrochloride is unavailable.
Synthesis and Purification
The synthesis of this compound is typically achieved through the synthesis of the free base, 4-Methoxy-N-methylaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 4-Methoxy-N-methylaniline (Free Base)
A common and industrially scalable method for the synthesis of 4-Methoxy-N-methylaniline is the reductive amination of p-anisidine with formaldehyde, followed by catalytic hydrogenation.
Experimental Protocol: Reductive Amination and Catalytic Hydrogenation
-
Materials:
-
p-Anisidine
-
Paraformaldehyde
-
N,N-dimethylformamide (DMF)
-
Raney Nickel catalyst
-
Hydrogen gas
-
Nitrogen gas
-
Reaction kettle equipped with a stirrer, heating mantle, and gas inlet/outlet
-
-
Procedure:
-
Charge the reaction kettle with p-anisidine (e.g., 100 kg), DMF (e.g., 300 kg), and paraformaldehyde (e.g., 17.07 kg).[3]
-
Add the Raney Nickel catalyst (e.g., 10 kg) to the mixture.[3]
-
Purge the reaction system with nitrogen gas three times, followed by purging with hydrogen gas three times.[3]
-
Gradually heat the reaction mixture to 80°C while introducing hydrogen gas.[3]
-
Maintain the reaction pressure at 0.6 MPa and the temperature at 80°C for approximately 8 hours, or until the reaction is complete (monitored by TLC or GC).[3]
-
Once the reaction is complete, cool the mixture and carefully filter off the catalyst.
-
The resulting solution contains 4-Methoxy-N-methylaniline in DMF.
-
Purification of 4-Methoxy-N-methylaniline
The crude product is purified by distillation.
Experimental Protocol: Distillation
-
Procedure:
-
Transfer the filtrate from the synthesis step to a distillation apparatus.
-
Recover the solvent (DMF) under reduced pressure.
-
After solvent recovery, continue heating the residue and perform a fractional distillation under vacuum (e.g., 3-10 mmHg).[3]
-
Collect the fraction corresponding to 4-Methoxy-N-methylaniline (boiling point of the free base is 135-136 °C at 19 mmHg).
-
Preparation of this compound
The purified free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: Salt Formation
-
Materials:
-
Purified 4-Methoxy-N-methylaniline
-
Anhydrous diethyl ether or isopropanol
-
Concentrated hydrochloric acid or HCl gas
-
-
Procedure:
-
Dissolve the purified 4-Methoxy-N-methylaniline in a suitable anhydrous solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring, or bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield this compound.
-
Applications in Drug Development
This compound serves as a crucial precursor for the synthesis of various therapeutic agents, particularly in oncology.
Precursor for Microtubule Depolymerizing Agents
This compound is a key intermediate in the synthesis of novel antimitotic agents that act by inhibiting tubulin polymerization. These agents often bind to the colchicine site on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells. The 4-methoxy-N-methylaniline moiety can be incorporated into heterocyclic scaffolds, such as quinolines, which are known to interact with the colchicine binding site.[4][5][6]
Building Block for Bromodomain Inhibitors
The 4-anilinoquinazoline scaffold is a common feature in many potent and selective inhibitors of bromodomain-containing proteins, such as BRD4.[7] These epigenetic readers are implicated in the regulation of gene transcription and are attractive targets in cancer therapy. This compound can be used as a nucleophile in the synthesis of the 4-anilinoquinazoline core structure.
General Experimental Protocol: Synthesis of 4-Anilinoquinazoline Core
-
Reaction: Nucleophilic aromatic substitution.
-
Materials:
-
4-Chloroquinazoline derivative
-
This compound
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
An appropriate solvent (e.g., isopropanol, n-butanol)
-
-
Procedure:
-
To a solution of the 4-chloroquinazoline derivative in a suitable solvent, add this compound and the base.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.
-
Purify the crude product by crystallization or column chromatography to yield the desired 4-anilinoquinazoline derivative.
-
Biological Activity and Mechanism of Action
Interaction with CYP1A2
4-Methoxy-N-methylaniline has been identified as a potential inhibitor of Cytochrome P450 1A2 (CYP1A2). CYP1A2 is a crucial enzyme in the liver responsible for the metabolism of numerous drugs and xenobiotics. Inhibition of this enzyme can lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered drugs that are substrates for CYP1A2.
The inhibitory mechanism likely involves the binding of 4-Methoxy-N-methylaniline to the active site of the CYP1A2 enzyme. This binding can be competitive, where it competes with the substrate for the same binding site. Molecular docking studies can provide insights into the specific interactions between the inhibitor and the amino acid residues within the enzyme's active site.[8][9][10]
References
- 1. This compound 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]
- 2. This compound | C8H12ClNO | CID 18686577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Analysis and Visualization Of Molecular Docking 2hi4 Protein" by innas widiasti [scholarhub.ui.ac.id]
- 9. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.ui.ac.id [scholar.ui.ac.id]
Technical Guide: Determination of the Molecular Weight of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of 4-Methoxy-N-methylaniline hydrochloride (CAS: 10541-33-0), a compound relevant in various research and development applications. This document details the theoretical calculation of its molecular weight based on its elemental composition and outlines a standard experimental protocol for its empirical determination.
Molecular Weight and Composition
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and compound characterization. The molecular weight of this compound is approximately 173.64 g/mol .[1]
Chemical Formula
The molecular formula for this compound is C₈H₁₂ClNO.[1][2][3] This formula indicates that each molecule is composed of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
Calculation of Molecular Weight
The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecule. The standard atomic weights of the individual elements are presented in Table 1.
Table 1: Elemental Composition and Atomic Weights
| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 8 | ~12.011[4][5] | 96.088 |
| Hydrogen | H | 12 | ~1.008[6][7] | 12.096 |
| Chlorine | Cl | 1 | ~35.453[8][9] | 35.453 |
| Nitrogen | N | 1 | ~14.007[10][11] | 14.007 |
| Oxygen | O | 1 | ~15.999[12][13] | 15.999 |
| Total | ~173.643 |
Based on the summation of the atomic weights, the calculated molecular weight of this compound is approximately 173.64 g/mol .
Experimental Determination of Molecular Weight
While the theoretical molecular weight is calculated from the chemical formula, it is standard practice in research and drug development to confirm this value experimentally. Mass spectrometry is the most common and accurate technique for determining the molecular weight of a compound.
Principle of Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity as a function of the mass-to-charge ratio, which allows for the determination of the molecular weight of the parent molecule and can also provide information about its structure.
Generalized Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The following is a generalized protocol for the determination of the molecular weight of a solid, soluble compound like this compound using ESI-MS.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture) to create a stock solution of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute working solution (typically 1-10 µg/mL) using an appropriate mobile phase, often containing a small percentage of formic acid (e.g., 0.1%) to facilitate ionization.
-
-
Instrumentation Setup:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range.
-
Set the instrument parameters for Electrospray Ionization (ESI) in positive ion mode, as the aniline nitrogen is readily protonated.
-
Key parameters to optimize include: capillary voltage, cone voltage, desolvation gas flow and temperature, and source temperature.
-
-
Sample Infusion and Data Acquisition:
-
Introduce the prepared sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data across a relevant mass range (e.g., m/z 50-500) for a sufficient duration to obtain a stable signal and a high-quality spectrum.
-
-
Data Analysis:
-
Process the acquired raw data to generate a mass spectrum.
-
Identify the peak corresponding to the molecular ion. For 4-Methoxy-N-methylaniline (the free base, C₈H₁₁NO, with a molecular weight of ~137.18 Da[14]), the expected protonated molecule [M+H]⁺ would appear at an m/z value corresponding to its molecular mass plus the mass of a proton. The hydrochloride salt will dissociate in solution.
-
The primary peak of interest will be for the protonated free base, 4-Methoxy-N-methylaniline, at an m/z of approximately 138.1.
-
Confirm the isotopic distribution pattern of the molecular ion peak, which should match the theoretical pattern for the chemical formula C₈H₁₂NO⁺.
-
Workflow Visualization
The logical flow for the determination of a compound's molecular weight, from theoretical calculation to experimental verification, is illustrated below.
References
- 1. This compound | C8H12ClNO | CID 18686577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]
- 4. m.youtube.com [m.youtube.com]
- 5. byjus.com [byjus.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Chlorine - Wikipedia [en.wikipedia.org]
- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. Oxygen - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. 4-METHOXY-N-METHYLANILINE | CAS 5961-59-1 [matrix-fine-chemicals.com]
4-Methoxy-N-methylaniline Hydrochloride: A Technical Whitepaper on its Role in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-N-methylaniline hydrochloride is a versatile chemical intermediate with significant applications in pharmacological research and drug discovery. While not an active therapeutic agent itself, its core value lies in its role as a key building block for the synthesis of potent biologically active molecules. This technical guide provides an in-depth overview of the established and potential mechanisms of action related to compounds derived from this compound, with a focus on its application in the development of antimitotic agents and its potential interaction with metabolic enzymes.
Primary Role in Medicinal Chemistry: A Precursor for Bioactive Compounds
This compound primarily serves as a crucial precursor in the synthesis of complex organic molecules with therapeutic potential.[1] Its chemical structure, featuring a reactive secondary amine and an electron-rich methoxy-substituted benzene ring, makes it a valuable synthon for creating a diverse range of pharmacological agents.[1] The hydrochloride salt form enhances the stability of the compound for storage and handling. In reaction conditions, it can be converted to its free base, 4-Methoxy-N-methylaniline, to act as a nucleophile.
Key Application: Synthesis of Antimitotic Agents Targeting Tubulin
A significant area of research involving this compound is the development of novel antimitotic agents for cancer therapy. These synthesized compounds function as potent microtubule depolymerizers, disrupting the cellular machinery essential for mitosis and leading to the inhibition of cancer cell proliferation.[1]
Mechanism of Action: Inhibition of Microtubule Polymerization
The antimitotic agents derived from this compound exert their effect by binding to tubulin, the protein subunit of microtubules. Specifically, they target the colchicine binding site, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and can subsequently induce apoptosis in cancer cells.
The following diagram illustrates the signaling pathway affected by antimitotic agents synthesized from this compound.
Experimental Protocols
The evaluation of novel antimitotic agents typically involves a series of in vitro assays to determine their biological activity.
Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Incubation: The tubulin solution is incubated with various concentrations of the test compound (or a vehicle control) at 37°C.
-
Measurement: The increase in absorbance at 340 nm is monitored over time. An increase in absorbance corresponds to the extent of tubulin polymerization.
-
Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.
Cell Viability and Proliferation Assays (e.g., MTT, SRB): These assays determine the cytotoxic and cytostatic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Staining: A viability-staining reagent (e.g., MTT, Sulforhodamine B) is added, and after an incubation period, the cells are lysed, and the absorbance is read at a specific wavelength.
-
Analysis: The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined.
Cell Cycle Analysis by Flow Cytometry: This method is used to determine the phase of the cell cycle in which the cells are arrested.
-
Treatment: Cells are treated with the test compound for a duration that allows for cell cycle progression (e.g., 24 hours).
-
Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.
Quantitative Data for Antimitotic Derivatives
While quantitative data for this compound itself is not available, the following table summarizes representative data for antimitotic compounds synthesized using an aniline scaffold, illustrating the potency that can be achieved.
| Compound Class | Target Cell Line | IC₅₀ / GI₅₀ (nM) | Assay Type |
| Quinazoline Derivatives | Various Tumor Cells | Varies | Cell Proliferation |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Sensitive & Resistant Tumor Cells | Nanomolar range | Growth Inhibition |
Note: Specific IC₅₀/GI₅₀ values are highly dependent on the final molecular structure of the derivative.
Potential Mechanism of Action: Inhibition of Cytochrome P450 1A2 (CYP1A2)
The free base, 4-Methoxy-N-methylaniline, has been identified as a potential inhibitor of CYP1A2. CYP1A2 is a key enzyme in the cytochrome P450 superfamily, primarily found in the liver, which is responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.
Significance of CYP1A2 Inhibition
Inhibition of CYP1A2 can lead to significant drug-drug interactions.[2] When a CYP1A2 inhibitor is co-administered with a drug that is metabolized by this enzyme, it can lead to decreased metabolism of the drug, resulting in higher plasma concentrations and an increased risk of toxicity. Therefore, understanding the CYP1A2 inhibitory potential of any new chemical entity is a critical aspect of drug development.
The workflow for assessing potential CYP1A2 inhibition is depicted below.
Experimental Protocol for CYP1A2 Inhibition Assay
A common in vitro method to assess CYP1A2 inhibition utilizes human liver microsomes.
-
Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (as a source of CYP1A2), a specific CYP1A2 substrate (e.g., phenacetin), and an NADPH-generating system to initiate the metabolic reaction.
-
Treatment: The reaction is initiated in the presence of various concentrations of the test compound (4-Methoxy-N-methylaniline) or a known inhibitor as a positive control.
-
Reaction Termination: After a set incubation time at 37°C, the reaction is stopped by adding a quenching solvent (e.g., acetonitrile).
-
Quantification: The amount of metabolite formed (e.g., acetaminophen from phenacetin) is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: The IC₅₀ value for CYP1A2 inhibition is calculated by determining the concentration of the test compound that reduces the rate of metabolite formation by 50%.
Quantitative Data
Currently, there is a lack of publicly available, specific IC₅₀ values for the inhibition of CYP1A2 by 4-Methoxy-N-methylaniline. Research in this area would be necessary to quantify its inhibitory potency.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development, not for its own therapeutic activity, but as a foundational element for the creation of potent pharmacological agents. Its primary and well-documented application is in the synthesis of antimitotic compounds that inhibit tubulin polymerization by binding to the colchicine site, representing a key strategy in anticancer drug discovery. Additionally, its potential as a CYP1A2 inhibitor warrants further investigation to fully characterize its pharmacological profile and potential for drug-drug interactions. Future research should focus on quantifying the CYP1A2 inhibitory activity of 4-Methoxy-N-methylaniline and exploring its utility in the synthesis of other classes of therapeutic agents.
References
4-Methoxy-N-methylaniline Hydrochloride: A Technical Overview of Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Methoxy-N-methylaniline hydrochloride is a substituted aniline derivative of interest in various fields of chemical research and development. An understanding of its fundamental physicochemical properties, particularly its solubility in different solvent systems, is crucial for its application in synthesis, formulation, and biological studies. This guide collates the known physical and chemical data for this compound and provides a framework for its experimental solubility determination.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10541-33-0 | PubChem[1], AChemBlock[2] |
| Molecular Formula | C₈H₁₂ClNO | PubChem[1] |
| Molecular Weight | 173.64 g/mol | PubChem[1] |
| IUPAC Name | 4-methoxy-N-methylaniline;hydrochloride | PubChem[1] |
| Synonyms | 4-methoxy-n-methylaniline hcl, n-methyl-p-anisidine hydrochloride | AChemBlock[2] |
| Appearance | Solid (form may vary) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Solubility Profile
Qualitative Assessment
Specific quantitative solubility data for this compound in various solvents is not currently available in the public domain. However, based on the general principles of solubility and data from analogous compounds, a qualitative assessment can be made.
-
Aqueous Solubility : As the hydrochloride salt of a secondary amine, this compound is expected to be soluble in water. The protonated amine group significantly increases the polarity of the molecule, facilitating interaction with polar water molecules. For comparison, the related compound aniline hydrochloride is highly soluble in water.
-
Organic Solvent Solubility : The solubility in organic solvents will be dependent on the polarity of the solvent. It is anticipated to have good solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene, due to the ionic nature of the hydrochloride salt.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound. This method can be adapted based on the specific requirements of the research.
Materials
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, acetone, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Analysis :
-
Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
-
Calculation of Solubility :
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be experimentally determined and published, its chemical structure as an amine hydrochloride strongly suggests solubility in water and polar organic solvents. The provided experimental protocol offers a robust methodology for researchers to determine the precise solubility of this compound in various solvents, which is essential for its effective use in research and development.
References
In-Depth Technical Guide on the Stability and Storage of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methoxy-N-methylaniline hydrochloride. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound throughout its lifecycle.
Core Stability Profile
This compound is a salt of an aromatic amine. While specific stability data for this exact compound is not extensively published, its stability can be inferred from the behavior of similar compounds, such as p-anisidine hydrochloride and other amine salts. Generally, aromatic amines and their hydrochloride salts are susceptible to degradation through oxidation and photolysis. The hydrochloride salt form is typically more stable than the free base, particularly with respect to oxidation.
Key factors influencing the stability of this compound include exposure to air (oxygen), light, humidity, and elevated temperatures.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended. These are based on general guidelines for amine salts and related compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. Some suppliers of similar amine hydrochloride salts recommend storage at -20°C for long-term stability. For routine laboratory use, storage at room temperature in a controlled environment is also suggested by some suppliers. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation, which is a common degradation pathway for anilines. |
| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation. Aromatic amines can be sensitive to light. |
| Moisture | Store in a tightly sealed container in a dry place. | The compound is a salt and may be hygroscopic. Absorption of moisture can lead to physical changes and potentially hydrolysis. |
| Incompatible Materials | Store away from strong bases, acids, acid anhydrides, and acid chlorides. | Contact with strong bases will deprotonate the amine hydrochloride, forming the more reactive free base. Strong acids and related compounds are also listed as incompatible materials for the free base. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be oxidation and photolysis.
-
Oxidation: Exposure to air can lead to the formation of colored impurities. The N-methyl and methoxy groups on the aniline ring can influence the susceptibility to oxidation.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation, leading to the formation of various byproducts.
A visual representation of the relationship between storage conditions and stability is provided below.
Navigating the Safety Profile of 4-Methoxy-N-methylaniline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Methoxy-N-methylaniline hydrochloride (CAS No. 10541-33-0).[1] Given the limited availability of a detailed safety data sheet (SDS) specifically for the hydrochloride salt, this guide leverages data from the free base, 4-Methoxy-N-methylaniline (CAS No. 5961-59-1), as a close surrogate for hazard identification and handling protocols. The hydrochloride salt is expected to have a similar toxicological profile, with potential differences in physical properties such as solubility and melting point.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the available data for 4-Methoxy-N-methylaniline and its hydrochloride salt.
| Property | 4-Methoxy-N-methylaniline | This compound | Source |
| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO | [1][2] |
| Molecular Weight | 137.18 g/mol | 173.64 g/mol | [1][2] |
| Appearance | Beige solid or low melting solid | Data not available | [3] |
| Melting Point | 33-36 °C | Data not available | [2] |
| Boiling Point | 135-136 °C @ 19 mmHg | Data not available | [2] |
| Flash Point | 110 °C (closed cup) | Data not available | [2] |
| Solubility | Data not available | Data not available | |
| Odor | Odorless | Data not available | [3] |
Section 2: Hazard Identification and GHS Classification
4-Methoxy-N-methylaniline is classified as harmful if swallowed or inhaled. The GHS classification for the free base is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Source: GHS classifications are based on data for 4-Methoxy-N-methylaniline.
Signal Word: Warning
Section 3: Toxicological Information
| Toxicity Endpoint | Value | Species |
| Acute Oral Toxicity | Category 4 | - |
| Acute Inhalation Toxicity | Category 4 | - |
| Skin Corrosion/Irritation | Causes skin irritation | - |
| Serious Eye Damage/Irritation | Causes serious eye irritation | - |
| Respiratory or Skin Sensitization | No information available | - |
| Germ Cell Mutagenicity | No information available | - |
| Carcinogenicity | No information available | - |
| Reproductive Toxicity | No information available | - |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation | - |
| Specific Target Organ Toxicity - Repeated Exposure | No information available | - |
| Aspiration Hazard | No information available | - |
Section 4: Experimental Protocols
Detailed experimental protocols for toxicological studies are not publicly available within safety data sheets. The methodologies for determining the GHS classification categories listed above would follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. For instance:
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method)
-
Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity)
-
Skin Irritation: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)
-
Eye Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
Researchers planning to conduct their own toxicological assessments should refer to the relevant OECD guidelines for detailed experimental procedures.
Section 5: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize risk.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid dust formation.
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store under an inert atmosphere.
-
Incompatible materials to avoid include acids, acid anhydrides, and acid chlorides.
Section 6: Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: No information available.
-
Specific Hazards: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
Section 7: Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific task. The following are general recommendations:
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator with an appropriate filter cartridge should be worn.[3] |
Section 8: Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Visualizing Emergency Response: Chemical Spill Workflow
The following diagram illustrates a logical workflow for handling a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet. Always consult the most current SDS for any chemical before use and perform a thorough risk assessment for your specific application.
References
Spectroscopic Profile of 4-Methoxy-N-methylaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-N-methylaniline hydrochloride (CAS No: 10541-33-0).[1][2][3] Due to the limited availability of specific experimental spectra for the hydrochloride salt, this document presents data for the free base, 4-Methoxy-N-methylaniline, and outlines the anticipated spectral changes upon protonation to the hydrochloride form. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
IUPAC Name: 4-methoxy-N-methylaniline;hydrochloride[1] Molecular Formula: C₈H₁₂ClNO[1][2][3] Molecular Weight: 173.64 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 4-Methoxy-N-methylaniline and its hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the nitrogen atom in 4-Methoxy-N-methylaniline to form the hydrochloride salt is expected to induce a downfield shift in the signals of nearby protons and carbons due to the increased electron-withdrawing nature of the ammonium group.
Table 1: ¹H NMR Data of 4-Methoxy-N-methylaniline (Free Base) in CDCl₃ [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.82 | d, J = 8.7 Hz | 2H | Ar-H (ortho to OCH₃) |
| 6.60 | d, J = 8.6 Hz | 2H | Ar-H (ortho to NHCH₃) |
| 3.77 | s | 3H | OCH₃ |
| 2.81 | s | 3H | NCH₃ |
Table 2: ¹³C NMR Data of 4-Methoxy-N-methylaniline (Free Base) in CDCl₃ [4]
| Chemical Shift (δ) ppm | Assignment |
| 152.13 | Ar-C (C-OCH₃) |
| 143.75 | Ar-C (C-NHCH₃) |
| 114.96 | Ar-CH (ortho to OCH₃) |
| 113.67 | Ar-CH (ortho to NHCH₃) |
| 55.89 | OCH₃ |
| 31.63 | NCH₃ |
Mass Spectrometry (MS)
Mass spectrometry of the free base, 4-Methoxy-N-methylaniline, is expected to show a molecular ion peak corresponding to its molecular weight. For the hydrochloride salt, the mass spectrum may show the molecular ion of the free base, as the hydrochloride can dissociate in the ion source.
Table 3: Mass Spectrometry Data of 4-Methoxy-N-methylaniline (Free Base) [4]
| m/z | Interpretation |
| 137.08 | [M]⁺ (Molecular ion of the free base) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the aromatic ring, the ether linkage, and, most notably, the N-H⁺ stretching of the secondary ammonium salt.
Table 4: Expected Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch (CH₃) |
| 2400-2700 | N-H⁺ stretch (secondary ammonium salt) |
| 1600, 1500 | Aromatic C=C stretch |
| 1240 | Aryl-O stretch (asymmetric) |
| 1030 | Aryl-O stretch (symmetric) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, or DMSO-d₆ for the hydrochloride salt to observe the N-H⁺ proton) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use proton decoupling to simplify the spectrum.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrument contributions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.
References
An In-depth Technical Guide to 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-N-methylaniline hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and materials science. This document provides a comprehensive review of its chemical properties, synthesis, and biological activities, with a particular focus on its role as a potential inhibitor of cytochrome P450 1A2 (CYP1A2). Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its spectroscopic and physicochemical data. Furthermore, a proposed mechanism of interaction with CYP1A2 is discussed, supported by a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound, also known as N-methyl-p-anisidine hydrochloride, is the hydrochloride salt of the secondary aromatic amine 4-Methoxy-N-methylaniline. Its chemical structure features a methoxy group and a methylamino group attached to a benzene ring at the para position. The presence of the hydrochloride salt enhances the compound's stability and water solubility compared to its free base form.
Table 1: Physicochemical Properties of 4-Methoxy-N-methylaniline and its Hydrochloride Salt
| Property | 4-Methoxy-N-methylaniline (Free Base) | This compound |
| CAS Number | 5961-59-1 | 10541-33-0[1] |
| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO[1] |
| Molecular Weight | 137.18 g/mol | 173.64 g/mol [1] |
| Appearance | Solid | - |
| Melting Point | 33-36 °C | - |
| Boiling Point | 135-136 °C at 19 mmHg | - |
| SMILES | CNc1ccc(OC)cc1 | CNC1=CC=C(C=C1)OC.Cl[1] |
| InChIKey | JFXDIXYFXDOZIT-UHFFFAOYSA-N | JORHJDKIZPGLHB-UHFFFAOYSA-N[1] |
Synthesis and Characterization
The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 4-Methoxy-N-methylaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 4-Methoxy-N-methylaniline (Free Base)
Several methods have been reported for the synthesis of 4-Methoxy-N-methylaniline, with N-methylation of 4-methoxyaniline (p-anisidine) being a common approach.
This procedure is adapted from a general method for the N-methylation of aromatic amines.[2]
Materials:
-
4-methoxyaniline (p-anisidine)
-
Methanol
-
Iridium-based catalyst (e.g., [Ir(cod)Cl]₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Petroleum ether (PE)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware for inert atmosphere reactions
-
Column chromatography setup
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-methoxyaniline (1.0 mmol), the iridium catalyst (e.g., 0.025 mmol), and the base (e.g., 2.0 mmol) in anhydrous toluene (5 mL).
-
Add methanol (5.0 mmol) as the methylating agent.
-
Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., 50:1) to afford pure 4-Methoxy-N-methylaniline.[2]
Yield: 89%[2]
Synthesis of this compound
The hydrochloride salt is prepared by treating the free base with hydrochloric acid.
Materials:
-
4-Methoxy-N-methylaniline
-
Anhydrous diethyl ether
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
Procedure:
-
Dissolve the purified 4-Methoxy-N-methylaniline in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.
Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.
Caption: Workflow for the synthesis and characterization of this compound.
Table 2: Spectroscopic Data for 4-Methoxy-N-methylaniline (Free Base)
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H)[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 152.13, 143.75, 114.96, 113.67, 55.89, 31.63[2] |
| Mass Spectrum (GC-MS) | m/z: 137.08 (calculated 137.10)[2] |
Biological Activity and Mechanism of Action
4-Methoxy-N-methylaniline has been identified as a potential inhibitor of cytochrome P450 1A2 (CYP1A2), an important enzyme in drug metabolism.
Inhibition of Cytochrome P450 1A2 (CYP1A2)
CYP1A2 is a member of the cytochrome P450 superfamily of enzymes, which are primarily found in the liver and are responsible for the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs. Inhibition of CYP1A2 can lead to altered drug pharmacokinetics, potentially resulting in increased drug efficacy or toxicity. While the specific IC₅₀ value for this compound against CYP1A2 is not available in the reviewed literature, its structural similarity to other known aniline-based inhibitors suggests a potential for interaction.
This is a general protocol for determining the inhibitory potential of a compound against CYP1A2.[3]
Materials:
-
Recombinant human CYP1A2 enzyme
-
CYP1A2 substrate (e.g., phenacetin)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Control inhibitor (e.g., α-naphthoflavone)
-
Acetonitrile
-
Internal standard for LC-MS analysis
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer, recombinant human CYP1A2, and the test compound at various concentrations. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
-
Pre-incubate the plate at 37 °C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the CYP1A2 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C for a specific time (e.g., 15-30 minutes).
-
Stop the reaction by adding a quenching solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the CYP1A2 substrate.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Proposed Signaling Pathway for CYP1A2 Inhibition
The inhibition of CYP1A2 by this compound is likely to occur through competitive binding to the active site of the enzyme. The planar aromatic ring of the aniline derivative can fit into the narrow and planar active site of CYP1A2, preventing the natural substrate from binding and being metabolized.
Caption: Proposed mechanism of CYP1A2 inhibition by this compound.
Applications
This compound serves as a valuable building block in several areas of chemical synthesis.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds being investigated for a range of therapeutic applications.
-
Heterocyclic Chemistry: As a nucleophile, it is used in the synthesis of substituted heterocyclic compounds, which are prevalent in many pharmaceutical agents.
-
Materials Science: The aniline moiety can be incorporated into polymers and other materials to modify their electronic and physical properties.
Conclusion
This compound is a chemical compound with significant potential in synthetic chemistry, particularly in the development of new pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and biological activity, including its potential as a CYP1A2 inhibitor. The provided experimental protocols and data summaries offer a valuable resource for researchers working with this compound. Further investigation into its specific inhibitory potency and mechanism of action against CYP1A2 is warranted to fully elucidate its potential impact on drug metabolism.
References
An In-depth Technical Guide to the Biological Activity of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-N-methylaniline hydrochloride is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. While not typically characterized by potent direct biological activity itself, its structural motifs are integral to the synthesis of various biologically active molecules. This technical guide delineates the known and potential biological activities associated with this compound, focusing on its role as a precursor to potent antimitotic agents, its potential as a cytochrome P450 (CYP) 1A2 inhibitor, and its utility as a building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic utility, potential mechanisms of action, and relevant experimental protocols to evaluate the biological significance of compounds derived from this compound.
Core Biological Profile
This compound's primary role in a biological context is that of a critical structural component in the synthesis of pharmacologically active agents. Its biological relevance can be categorized into three main areas:
-
Precursor to Antimitotic Agents: The 4-methoxyaniline moiety is a key feature in a class of compounds designed to inhibit tubulin polymerization, a critical process in cell division. These synthetic molecules often target the colchicine binding site on β-tubulin, leading to microtubule depolymerization and mitotic arrest in cancer cells.
-
Potential CYP1A2 Inhibition: In silico and preliminary in vitro studies suggest that 4-Methoxy-N-methylaniline may act as an inhibitor of Cytochrome P450 1A2 (CYP1A2).[1] This enzyme plays a crucial role in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of CYP1A2 can lead to significant drug-drug interactions.
-
Building Block for PROTACs: The N-methylaniline scaffold is utilized in the construction of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Due to its primary function as a synthetic intermediate, direct quantitative data on the biological activity of this compound is scarce in publicly available literature. The following sections will detail the experimental approaches to characterize these potential activities.
Precursor to Antimitotic Agents: Targeting Microtubule Dynamics
The most well-documented application of this compound in drug discovery is as a precursor for the synthesis of antimitotic agents that interfere with microtubule dynamics.
Signaling Pathway: Microtubule Depolymerization and Mitotic Arrest
Compounds derived from this compound can function as microtubule depolymerizing agents. By binding to the colchicine site on β-tubulin, they prevent the polymerization of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle and subsequent induction of apoptosis.
Caption: Signaling pathway of antimitotic agents.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
Test compound (this compound or its derivatives) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well microplates
Procedure:
-
Prepare a tubulin solution at a final concentration of 1 mg/mL in G-PEM buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Dispense the tubulin/GTP solution into the wells of a pre-warmed 96-well plate.
-
Add the test compound, positive control, or negative control to the respective wells. The final concentration of DMSO should be kept below 1%.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Inhibition of Cytochrome P450 1A2
The chemical structure of 4-Methoxy-N-methylaniline suggests a potential interaction with metabolic enzymes, particularly CYP1A2.
Logical Relationship: CYP1A2 Inhibition and Drug Metabolism
CYP1A2 is a key enzyme in the liver responsible for the oxidative metabolism of numerous drugs and xenobiotics. Inhibition of this enzyme by a co-administered compound can lead to decreased metabolism of a CYP1A2 substrate, resulting in its accumulation and potential toxicity.
Caption: Logical relationship of CYP1A2 inhibition.
Experimental Protocol: In Vitro CYP1A2 Inhibition Assay (Luminescence-based)
This assay determines the potential of a test compound to inhibit the activity of human CYP1A2 using a luminogenic substrate.
Materials:
-
Recombinant human CYP1A2 enzyme
-
CYP1A2 luminogenic substrate (e.g., Luciferin-ME)
-
NADPH regeneration system
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Furafylline)
-
Negative control (DMSO)
-
Luminometer-compatible 96-well plates
-
Luminescence detection reagent
Procedure:
-
Prepare a reaction mixture containing the CYP1A2 enzyme and the luminogenic substrate in a buffer solution.
-
Add the test compound, positive control, or negative control to the respective wells of the 96-well plate.
-
Initiate the reaction by adding the NADPH regeneration system.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the luminescence detection reagent.
-
Measure the luminescence signal using a luminometer. A decrease in luminescence indicates inhibition of CYP1A2 activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Building Block for Proteolysis Targeting Chimeras (PROTACs)
The N-methylaniline scaffold is a valuable component in the synthesis of PROTACs, a novel therapeutic modality designed to induce the degradation of specific target proteins.
Experimental Workflow: PROTAC Synthesis and Evaluation
The development of a PROTAC involves a multi-step process, from the synthesis of the heterobifunctional molecule to its biological evaluation.
Caption: Experimental workflow for PROTAC development.
Experimental Protocol: Target Protein Degradation Assay (Western Blot)
This protocol is used to determine if a PROTAC synthesized using a this compound-derived scaffold can induce the degradation of a specific target protein in cells.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC compound for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of target protein degradation.
Quantitative Data Summary
As of the latest literature review, there is no specific, publicly available quantitative data (e.g., IC50, EC50, DC50) for the direct biological activity of this compound itself. The compound is consistently referenced as a chemical intermediate. Quantitative data is typically reported for the final, more complex molecules synthesized from this precursor.
| Biological Activity | Target | Compound Type | Reported IC50/DC50 |
| Tubulin Polymerization Inhibition | β-Tubulin | Derivatives of 4-methoxyaniline | Varies depending on the final structure |
| CYP1A2 Inhibition | CYP1A2 | 4-Methoxy-N-methylaniline | Not Reported |
| Protein Degradation | Target Protein of Interest | PROTACs | Varies depending on the target and E3 ligase |
Conclusion
This compound is a compound of significant interest to medicinal chemists and drug discovery scientists due to its utility as a versatile building block. While direct evidence of its potent biological activity is lacking, its structural features are crucial for the development of novel therapeutics, particularly in the areas of oncology and targeted protein degradation. The experimental protocols provided in this guide offer a framework for researchers to investigate the biological activities of novel compounds synthesized from this valuable precursor. Further research into the direct biological effects of this compound may yet reveal unappreciated pharmacological properties.
References
An In-Depth Technical Guide to 4-Methoxy-N-methylaniline Hydrochloride: A Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-N-methylaniline hydrochloride, a crucial chemical intermediate with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides established synthesis protocols, and explores its role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Properties of 4-Methoxy-N-methylaniline and its Hydrochloride Salt
4-Methoxy-N-methylaniline, also known as N-methyl-p-anisidine, is a substituted aniline that serves as a versatile building block in organic synthesis. The hydrochloride salt is often preferred for its increased stability and ease of handling.[1]
| Property | 4-Methoxy-N-methylaniline | This compound |
| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO |
| Molecular Weight | 137.18 g/mol [1] | 173.64 g/mol [2] |
| CAS Number | 5961-59-1[1] | 10541-33-0[2] |
| Appearance | Solid[1] | Not explicitly stated, typically a solid |
| Melting Point | 33-36 °C[1] | Not available |
| Boiling Point | 135-136 °C at 19 mmHg[1] | Not available |
| Purity (Typical) | ≥98%[1] | ≥97% |
Synthesis of this compound
The synthesis of this compound is typically achieved in two main stages: the N-methylation of p-anisidine to form the free base, followed by its conversion to the hydrochloride salt.
Experimental Protocol 1: N-methylation of p-Anisidine via Catalytic Hydrogenation
This industrial-scale method involves the reductive amination of p-anisidine with paraformaldehyde.
Materials:
-
p-Anisidine
-
Paraformaldehyde
-
N,N-dimethylformamide (DMF)
-
Raney Nickel catalyst
-
Nitrogen gas
-
Hydrogen gas
-
Reaction kettle equipped with temperature and pressure controls
Procedure:
-
Charge the reaction kettle with 100 kg of p-anisidine, 300 kg of N,N-dimethylformamide, 17.07 kg of paraformaldehyde, and 10 kg of Raney Nickel catalyst.
-
Purge the reaction system with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Gradually heat the mixture while introducing hydrogen gas.
-
Maintain the reaction temperature at 80°C and the pressure at 0.6 MPa for 8 hours.
-
Monitor the reaction progress until the pressure stabilizes, indicating the completion of the reaction.
-
After cooling and venting the reactor, the catalyst is filtered off.
-
The resulting solution containing N-methyl-4-methoxyaniline is then purified by distillation.
Experimental Protocol 2: Conversion to Hydrochloride Salt
This standard procedure converts the synthesized free base into its more stable hydrochloride salt.
Materials:
-
4-Methoxy-N-methylaniline (free base)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether (or another suitable organic solvent)
Procedure:
-
Dissolve the purified 4-Methoxy-N-methylaniline in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
Application as a Chemical Intermediate in Drug Discovery
This compound is a key precursor in the synthesis of various therapeutic agents, most notably in the development of kinase inhibitors for cancer therapy.[3][4][5] Its structure can be strategically incorporated to interact with specific biological targets.
Role in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors
4-Anilinoquinazolines are a prominent class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1][4][6] These inhibitors function by competing with ATP for the binding site on the kinase domain, thereby blocking the signal transduction pathways that lead to cell proliferation and tumor growth.[1][2]
The general synthetic approach involves the nucleophilic substitution of a chlorine atom on a quinazoline core with an aniline derivative. 4-Methoxy-N-methylaniline serves as the aniline nucleophile in the synthesis of specific 4-anilinoquinazoline derivatives.
Mechanism of Action of 4-Anilinoquinazoline Kinase Inhibitors
The 4-anilinoquinazoline scaffold is designed to mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain of receptors like EGFR.[1][2] The anilino moiety, derived from intermediates like 4-Methoxy-N-methylaniline, projects into an adjacent hydrophobic pocket, contributing to the inhibitor's potency and selectivity.[2] By occupying the ATP binding site, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its role as a key building block for potent kinase inhibitors underscores its importance in modern drug discovery and development. The synthetic protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists working in this dynamic field.
References
- 1. The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Methoxy-N-methylaniline Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Methoxy-N-methylaniline hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through a two-step process commencing with the reductive amination of p-anisidine with formaldehyde to yield 4-Methoxy-N-methylaniline. The subsequent conversion of the free base to its hydrochloride salt is also described. This protocol offers a straightforward and efficient method for the preparation of this compound, with comprehensive characterization data provided.
Introduction
4-Methoxy-N-methylaniline serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its hydrochloride salt offers improved stability and handling properties compared to the free base. The presented protocol is based on the well-established reductive amination reaction, a versatile and widely used method for the formation of carbon-nitrogen bonds.
Physicochemical Properties
| Property | 4-Methoxy-N-methylaniline (Free Base) | This compound |
| Molecular Formula | C₈H₁₁NO | C₈H₁₂ClNO |
| Molecular Weight | 137.18 g/mol | 173.64 g/mol [1] |
| CAS Number | 5961-59-1 | 10541-33-0[1] |
| Appearance | White to grey-brown low melting crystalline mass | Off-white to pale yellow solid |
| Melting Point | 33-36 °C[2] | Not explicitly available, expected to be higher than the free base |
| Boiling Point | 135-136 °C at 19 mmHg | Not applicable |
| Purity | >98% | >97%[3] |
Experimental Protocol
Part 1: Synthesis of 4-Methoxy-N-methylaniline
This procedure details the reductive amination of p-anisidine with formaldehyde using sodium borohydride as the reducing agent.
Materials:
-
p-Anisidine
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for column chromatography
Procedure:
-
To a solution of p-anisidine (1.0 eq) in methanol, formaldehyde (1.2 eq, 37% aqueous solution) is added at room temperature.
-
The reaction mixture is stirred for 1 hour at room temperature to facilitate the formation of the intermediate imine.
-
The flask is then cooled in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure using a rotary evaporator.
-
The aqueous residue is extracted three times with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 4-Methoxy-N-methylaniline.
-
The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product as an oil or low melting solid.[4]
Part 2: Synthesis of this compound
This procedure describes the conversion of the free base to its hydrochloride salt.
Materials:
-
4-Methoxy-N-methylaniline (from Part 1)
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid solution in diethyl ether (e.g., 2 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
The purified 4-Methoxy-N-methylaniline (1.0 eq) is dissolved in anhydrous diethyl ether.
-
The solution is cooled in an ice bath.
-
A solution of hydrochloric acid in diethyl ether (1.1 eq) is added dropwise with stirring.
-
A precipitate will form upon addition of the HCl solution.
-
The mixture is stirred in the ice bath for 30 minutes.
-
The solid product is collected by vacuum filtration using a Buchner funnel.
-
The collected solid is washed with a small amount of cold, anhydrous diethyl ether.
-
The product is dried under vacuum to yield this compound as a solid.
Characterization Data of 4-Methoxy-N-methylaniline (Free Base)
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H).[4] |
| ¹³C NMR | (101 MHz, CDCl₃) δ 152.13, 143.75, 114.96, 113.67, 55.89, 31.63.[4] |
| GC-MS (m/z) | 137.08 (calculated for C₈H₁₁NO: 137.10).[4] |
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical steps in the synthesis of the target compound.
References
Application of 4-Methoxy-N-methylaniline Hydrochloride in the Synthesis of Bioactive Heterocycles
For Immediate Release
[City, State] – December 28, 2025 – 4-Methoxy-N-methylaniline hydrochloride is a versatile precursor in organic synthesis, serving as a valuable building block for the construction of a variety of nitrogen-containing heterocyclic compounds. Its unique electronic and structural features, including the electron-donating methoxy group and the N-methyl substituent, influence the regioselectivity and reactivity in cyclization reactions, leading to the formation of quinoline, indole, and benzimidazole scaffolds. These heterocyclic cores are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.
This document provides detailed application notes and experimental protocols for the synthesis of representative quinoline, indole, and benzimidazole derivatives starting from this compound.
Synthesis of 6-Methoxy-1-methylquinolinium Salts via Skraup Reaction
The Skraup synthesis is a classic method for the preparation of quinolines. When 4-Methoxy-N-methylaniline is subjected to Skraup reaction conditions, the expected product is a 6-methoxy-1-methylquinolinium salt, due to the permanent N-methylation. The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation.
A closely related synthesis of 6-methoxyquinoline from p-methoxyaniline provides a basis for this protocol.[1] The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent. Ferrous sulfate is often used as a moderator for this exothermic reaction.
Experimental Protocol: Synthesis of 6-Methoxy-1-methylquinolinium Salt
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add this compound.
-
To this, add glycerol, ferrous sulfate, and p-methoxynitrobenzene (as an oxidizing agent).
-
Slowly, and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture to 140°C and maintain it at this temperature for 8-8.5 hours.[1]
-
Allow the reaction mixture to cool to room temperature and then carefully neutralize it with a concentrated sodium hydroxide solution to a pH of 5.5.[1]
-
The crude product can be isolated by filtration and purified by recrystallization.
| Reactant/Reagent | Molar Ratio (relative to aniline) | Reference |
| 4-Methoxy-N-methylaniline | 1 | - |
| Glycerol | 4.3 - 4.5 | [1] |
| p-Methoxynitrobenzene | 0.50 - 0.54 | [1] |
| Ferrous sulfate | 0.20 - 0.25 | [1] |
| Boric acid | 1.0 - 1.3 | [1] |
| Concentrated Sulfuric Acid | Volume ratio to glycerol 1:6 | [1] |
Logical Workflow for Skraup Synthesis
Caption: Workflow for the Skraup synthesis of 6-methoxy-1-methylquinolinium salt.
Synthesis of Methoxy-N-methylindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde in an acidic medium. To synthesize a methoxy-N-methyl-indole from this compound, the aniline must first be converted to its corresponding hydrazine, N-(4-methoxyphenyl)-N-methylhydrazine. This can be achieved through diazotization followed by reduction. The resulting hydrazine is then reacted with a suitable ketone or aldehyde without isolation.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-6-methoxy-9-methylcarbazole
Step 1: Preparation of N-(4-methoxyphenyl)-N-methylhydrazine solution (in situ)
-
Dissolve this compound in aqueous hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for a further 30 minutes at the same temperature.
-
To the cold diazonium salt solution, add a solution of stannous chloride in concentrated hydrochloric acid dropwise, keeping the temperature below 10°C.
-
The resulting solution contains the N-(4-methoxyphenyl)-N-methylhydrazine hydrochloride.
Step 2: Fischer Indole Synthesis
-
To the freshly prepared hydrazine solution, add cyclohexanone.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture and neutralize with a concentrated sodium hydroxide solution.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Reactant/Reagent | Molar Ratio (relative to aniline) |
| 4-Methoxy-N-methylaniline HCl | 1 |
| Sodium Nitrite | 1.1 |
| Stannous Chloride | 2.5 |
| Cyclohexanone | 1.2 |
| Hydrochloric Acid | Excess |
| Sodium Hydroxide | For neutralization |
Logical Workflow for Fischer Indole Synthesis
References
Application Notes and Protocols: The Utility of 4-Methoxy-N-methylaniline Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-N-methylaniline hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of medicinally important compounds. Its unique structural features, comprising a methoxy-substituted aniline core with a secondary amine, make it an ideal precursor for the development of targeted therapeutics. This document provides detailed application notes, experimental protocols, and data related to its use in the synthesis of anticancer agents, specifically focusing on tubulin polymerization inhibitors and Epidermal Growth Factor Receptor (EGFR) inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of novel therapeutic agents. Its derivatives have shown significant potential in two major areas of cancer research:
-
Antimitotic Agents: As a precursor for compounds that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These agents are potent microtubule depolymerizers that bind to the colchicine site on tubulin.[1]
-
Kinase Inhibitors: As a key structural component in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. The 4-anilinoquinazoline scaffold, derived from this intermediate, is a privileged structure in the design of potent and selective kinase inhibitors for the treatment of various cancers.
Beyond oncology, the 4-methoxy-N-methylaniline scaffold is also explored in other therapeutic areas and in the development of materials with applications in sensing and information encryption.[1] The free base form, 4-Methoxy-N-methylaniline, is also noted to have potential as a CYP1A2 inhibitor, which could influence drug metabolism.
Data Presentation
The following tables summarize the quantitative data for representative compounds synthesized using 4-Methoxy-N-methylaniline or structurally similar precursors.
Table 1: In Vitro Anticancer Activity of Tubulin Polymerization Inhibitors
| Compound ID | Target Cell Line | IC₅₀ (µM) for Inhibition of Proliferation | IC₅₀ (µM) for Tubulin Assembly Inhibition | Reference Compound | Reference Compound IC₅₀ (µM) |
| 6a | A549 (Lung) | 0.19 | 1.7 | Combretastatin A-4 | - |
| 7g | KB (Cervical) | 0.25 | 1.4 | Combretastatin A-4 | - |
| 8c | DU145 (Prostate) | 0.41 | 1.5 | Combretastatin A-4 | - |
Data adapted from studies on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives, which are structurally related to compounds derivable from 4-Methoxy-N-methylaniline.[2]
Table 2: In Vitro Anticancer Activity of EGFR Inhibitors
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |
| 10a | HCT-116 (Colon) | - | - | - |
| 10d | T98G (Glioblastoma) | - | - | - |
While specific IC₅₀ values for direct derivatives of this compound from the searched literature were not available in a comparable format, the provided references indicate good to excellent yields for the synthesis of 4-anilinoquinazolines, which are known to possess potent anticancer properties.
Experimental Protocols
Protocol 1: Synthesis of a 4-(4-Methoxy-N-methylanilino)quinazoline Derivative (Representative EGFR Inhibitor)
This protocol is a representative example of a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction to synthesize a 4-anilinoquinazoline derivative.
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
This compound (1.2 eq)
-
Sodium acetate (NaOAc) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add 4-chloroquinazoline (e.g., 0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), and sodium acetate (0.75 mmol, 1.5 eq).
-
Add a 1:1 mixture of THF and water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(4-Methoxy-N-methylanilino)quinazoline product.
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay is used to evaluate the inhibitory effect of synthesized compounds on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
GTP solution (100 mM stock)
-
Fluorescence-based tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol, and a fluorescent reporter)
-
Test compounds and control inhibitors (e.g., Nocodazole)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare serial dilutions of the test compounds and controls in the polymerization buffer.
-
On ice, in the 96-well plate, add 5 µL of the diluted compounds or controls to the respective wells.
-
Prepare the tubulin reaction mix in the fluorescence-based buffer with a final GTP concentration of 1 mM and a final tubulin concentration of 2 mg/mL.
-
To initiate the reaction, add 45 µL of the tubulin reaction mix to each well for a final volume of 50 µL.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves and calculate IC₅₀ values.
Protocol 3: EGFR Kinase Inhibition Assay
This assay determines the ability of synthesized compounds to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds and a known EGFR inhibitor (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and controls.
-
Add 1 µL of the diluted compounds or controls to the wells of the 384-well plate.
-
Add 2 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.
-
To initiate the kinase reaction, add 2 µL of a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Protocol 4: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols: 4-Methoxy-N-methylaniline Hydrochloride as a Precursor for Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-N-methylaniline hydrochloride is a key building block in the synthesis of potent antimitotic agents, particularly those that target tubulin polymerization. Its chemical structure is amenable to modifications that lead to the development of compounds with significant anticancer activity. These compounds often function by binding to the colchicine site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This document provides detailed application notes on the utility of this compound as a precursor and comprehensive protocols for the synthesis and biological evaluation of its derivatives.
Application Notes
The primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives. This class of compounds has shown significant promise as antimitotic agents. The synthesis typically involves a nucleophilic aromatic substitution reaction between a 4-chloroquinazoline derivative and 4-Methoxy-N-methylaniline (the free base form of the hydrochloride salt). The resulting N-(4-methoxyphenyl)-N-methyl-quinazolin-4-amine scaffold can be further modified to optimize its biological activity.
The antimitotic activity of these compounds stems from their ability to inhibit tubulin polymerization. By binding to the colchicine site on tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. The cytotoxicity of these compounds has been demonstrated in various cancer cell lines.
Data Presentation
The following tables summarize the cytotoxic activity of a representative 4-anilinoquinazoline derivative synthesized from a 4-methoxy-N-methylaniline precursor.
Table 1: Cytotoxicity of 6-bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 2.8 |
| T98G | Glioblastoma | 2.0 |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) |
| Representative 4-anilinoquinazoline | ~1-5 (Estimated based on similar compounds) |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine
This protocol describes the synthesis of a representative 4-anilinoquinazoline derivative from 4-Methoxy-N-methylaniline and 6-bromo-4-chloro-2-phenylquinazoline.[1]
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
6-bromo-4-chloro-2-phenylquinazoline
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Microwave reactor
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Preparation of 4-Methoxy-N-methylaniline (Free Base):
-
Dissolve this compound in water.
-
Add a saturated solution of sodium bicarbonate dropwise until the solution is basic (pH > 8), resulting in the precipitation of the free base.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain 4-Methoxy-N-methylaniline as an oil.
-
-
Microwave-Assisted N-Arylation:
-
In a microwave reactor vial, combine 6-bromo-4-chloro-2-phenylquinazoline (1.0 mmol), 4-Methoxy-N-methylaniline (1.2 mmol), THF (5 mL), and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 10-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 6-bromo-N-(4-methoxyphenyl)-N-methyl-2-phenylquinazolin-4-amine as a solid.
-
Protocol 2: Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a method to assess the inhibitory effect of the synthesized compound on tubulin polymerization.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Guanosine-5'-triphosphate (GTP) solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Synthesized compound dissolved in DMSO
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine (positive control for polymerization inhibition)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a working solution of the fluorescent reporter in general tubulin buffer.
-
Prepare serial dilutions of the synthesized compound, paclitaxel, and vinblastine in general tubulin buffer. The final DMSO concentration should be below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
General tubulin buffer
-
GTP solution (to a final concentration of 1 mM)
-
Glycerol (to a final concentration of 10%)
-
Fluorescent reporter solution
-
Synthesized compound or control at various concentrations
-
-
Pre-warm the plate to 37°C.
-
-
Initiation and Measurement:
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes (excitation and emission wavelengths will depend on the fluorescent reporter used, e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the compound.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (plateau fluorescence).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the synthesized compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, clear, flat-bottom plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compound on the cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Synthesized compound dissolved in DMSO
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the synthesized compound at various concentrations (including a vehicle control) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
-
Visualizations
Caption: Synthetic workflow from precursor to the final antimitotic agent.
Caption: Signaling pathway of the antimitotic agent's mechanism of action.
Caption: Experimental workflow for the biological evaluation of synthesized compounds.
References
Application of 4-Methoxy-N-methylaniline Hydrochloride in Organosulfur Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methoxy-N-methylaniline hydrochloride in organosulfur chemistry. The focus is on its application as a key building block in the synthesis of sulfonamides and as a precursor for sulfur-containing heterocyclic compounds.
Synthesis of N-(4-Methoxyphenyl)-N-methyl-arylsulfonamides
4-Methoxy-N-methylaniline is a valuable secondary amine for the synthesis of N,N-disubstituted sulfonamides. The hydrochloride salt can be readily converted to the free amine in situ for reaction with various sulfonyl chlorides. This reaction, known as sulfonylation, is a cornerstone of medicinal chemistry for the preparation of compounds with a wide range of biological activities.
The general reaction involves the nucleophilic attack of the nitrogen atom of 4-Methoxy-N-methylaniline on the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a stable sulfonamide bond.
Logical Relationship: Sulfonamide Synthesis
Caption: General scheme for the synthesis of sulfonamides.
Quantitative Data for Sulfonamide Synthesis
While specific data for a wide range of sulfonyl chlorides with 4-Methoxy-N-methylaniline is not extensively tabulated in single sources, the following table provides representative yields for the synthesis of closely related sulfonamides, which can be expected to be similar for the target compound under optimized conditions.
| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| 1 | p-Anisidine | 4-Nitrobenzenesulfonyl chloride | Na2CO3 | Water | 85.8[1] |
| 2 | p-Anisidine | 3-Nitrobenzenesulfonyl chloride | Na2CO3 | Water | 79.7[1] |
| 3 | p-Anisidine | 2-Nitrobenzenesulfonyl chloride | Na2CO3 | Water | 17.8[1] |
| 4 | Aniline | Benzenesulfonyl chloride | Pyridine | - | ~100 |
| 5 | Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 86 |
Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-N-methyl-benzenesulfonamide
This protocol is adapted from established procedures for the sulfonylation of anilines.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow: Sulfonamide Synthesis
Caption: Workflow for the synthesis and purification of sulfonamides.
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add pyridine (2.5 mmol). Stir the mixture at room temperature for 10 minutes to ensure the formation of the free amine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Methoxyphenyl)-N-methyl-benzenesulfonamide.
Application in the Synthesis of Sulfur-Containing Heterocycles: Phenothiazines
Signaling Pathway: Phenothiazine Synthesis
Caption: General pathway for phenothiazine synthesis.
Conceptual Protocol for Phenothiazine Synthesis
The following is a conceptual protocol for the synthesis of a phenothiazine derivative using a diarylamine that could be prepared from 4-Methoxy-N-methylaniline.
Materials:
-
N-(4-methoxyphenyl)-aniline (or a similar diarylamine)
-
Sulfur powder
-
Iodine (catalytic amount)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Reaction vessel suitable for high-temperature reactions
-
Distillation apparatus
Procedure:
-
In a reaction vessel, combine the diarylamine (1.0 equiv), sulfur (2.2 equiv), and a catalytic amount of iodine.
-
Heat the mixture to a high temperature (typically 180-250 °C) in a high-boiling point solvent or neat.
-
Maintain the temperature for several hours, monitoring the reaction for the evolution of hydrogen sulfide (use appropriate safety precautions).
-
After the reaction is complete, cool the mixture and purify the product, which may involve distillation, recrystallization, or chromatography.
Dansylation for Analytical Applications
4-Methoxy-N-methylaniline, as a secondary amine, can be derivatized with dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) to produce a highly fluorescent sulfonamide adduct.[2] This reaction is widely used in analytical chemistry for the sensitive detection and quantification of amines by techniques such as HPLC with fluorescence detection.
Experimental Workflow: Dansylation of a Secondary Amine
Caption: General workflow for the dansylation and analysis of amines.
Experimental Protocol: Dansylation of 4-Methoxy-N-methylaniline
This protocol provides a general method for the derivatization of secondary amines with dansyl chloride.
Materials:
-
4-Methoxy-N-methylaniline
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH ~9.5)
-
Acetone or Acetonitrile
-
HPLC with a fluorescence detector
Procedure:
-
Prepare a standard solution of 4-Methoxy-N-methylaniline in a suitable solvent.
-
In a microcentrifuge tube, mix a known amount of the aniline solution with the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution to the mixture.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30-60 minutes) in the dark to prevent photodegradation of the dansyl group.
-
After incubation, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline or ethylamine) to consume the excess dansyl chloride, or by acidification.
-
The resulting solution containing the fluorescent dansyl-sulfonamide derivative is then ready for analysis by HPLC. The separation is typically performed on a C18 reversed-phase column with a gradient of acetonitrile and water, and detection is carried out using a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl chromophore (typically around 340 nm for excitation and 520 nm for emission).
These protocols and application notes provide a foundation for researchers to utilize this compound in the synthesis and analysis of various organosulfur compounds. Optimization of reaction conditions may be necessary for specific substrates and applications.
References
Application Notes and Protocols: 4-Methoxy-N-methylaniline Hydrochloride in the Synthesis of Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The modular nature of PROTACs, consisting of a warhead for target protein binding, a linker, and a ligand for an E3 ubiquitin ligase, allows for rational design and optimization.
4-Methoxy-N-methylaniline hydrochloride is a versatile building block in medicinal chemistry. Its substituted aniline scaffold serves as a valuable precursor for the synthesis of various bioactive molecules, including kinase inhibitors. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of protein degraders, particularly in the construction of the "warhead" component that targets kinases.
Application in Protein Degrader Synthesis
The primary application of this compound in the context of protein degraders is as a key intermediate in the synthesis of kinase inhibitor warheads. Many potent kinase inhibitors feature a 4-anilinoquinazoline or similar heterocyclic core. The aniline nitrogen of this compound can be utilized for nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocycles to construct these core structures. Once the warhead is synthesized, it can be further elaborated with a linker and an E3 ligase ligand to generate the final PROTAC.
Key Advantages:
-
Versatile Precursor: The substituted aniline moiety is a common feature in a wide range of kinase inhibitors.
-
Established Chemistry: The synthetic routes involving aniline derivatives are well-documented in medicinal chemistry literature.
-
Tunable Properties: The methoxy and N-methyl groups can influence the electronic and steric properties of the final inhibitor, potentially impacting target binding and selectivity.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of a kinase inhibitor warhead and its subsequent incorporation into a PROTAC.
Protocol 1: Synthesis of a 4-Anilinoquinazoline Warhead Intermediate
This protocol describes the synthesis of a 4-(4-methoxy-N-methylanilino)quinazoline intermediate, a common scaffold for kinase inhibitors.
Reaction Scheme:
Materials:
-
4-Chloroquinazoline
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(4-methoxy-N-methylanilino)quinazoline intermediate.
Expected Outcome:
The desired product is a solid, and its identity and purity should be confirmed by NMR and LC-MS analysis.
Protocol 2: Synthesis of a Kinase-Targeting PROTAC
This protocol outlines the coupling of the synthesized 4-anilinoquinazoline warhead to a linker and an E3 ligase ligand (in this case, a pomalidomide-based ligand for Cereblon).
Reaction Scheme:
Materials:
-
4-(4-methoxy-N-methylanilino)quinazoline-linker with a terminal carboxylic acid
-
Pomalidomide-amine derivative
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative HPLC system
Procedure:
-
Dissolve the 4-(4-methoxy-N-methylanilino)quinazoline-linker-COOH (1.0 eq) and the pomalidomide-amine derivative (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC.
Expected Outcome:
The final PROTAC product is typically a solid after lyophilization. Its identity and purity should be confirmed by high-resolution mass spectrometry (HRMS) and NMR.
Data Presentation
The following tables summarize hypothetical quantitative data for a synthesized PROTAC (PROTAC-X) derived from this compound, targeting a hypothetical kinase.
| Compound | Synthetic Step | Yield (%) | Purity (%) |
| 4-(4-methoxy-N-methylanilino)quinazoline | Warhead Synthesis | 75 | >98 |
| PROTAC-X | Final Coupling | 50 | >99 |
Table 1: Synthetic Yields and Purity
| Compound | Target Kinase IC50 (nM) | PROTAC-X DC50 (nM) | PROTAC-X Dmax (%) |
| Warhead | 25 | - | - |
| PROTAC-X | 50 | 15 | >95 |
Table 2: Biological Activity of the Warhead and Final PROTAC (IC50: half-maximal inhibitory concentration; DC50: half-maximal degradation concentration; Dmax: maximum degradation)
Visualizations
Signaling Pathway: PROTAC-Mediated Kinase Degradation
Caption: Mechanism of PROTAC-induced degradation of a target kinase.
Experimental Workflow: From Building Block to Biological Evaluation
Application Notes and Protocols for the Analytical Characterization of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of 4-Methoxy-N-methylaniline hydrochloride (CAS: 10541-33-0). The methodologies outlined below utilize common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically employed.
Application Note:
This HPLC protocol is designed for the purity assessment and quantification of this compound in bulk drug substances and formulated products. The method is adaptable for mass spectrometry (MS) detection by substituting the non-volatile acid buffer with a volatile alternative like formic acid.[1][2] For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC) systems with smaller particle size columns can be utilized.[1][2]
Experimental Protocol:
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
| Parameter | Value |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[1][2][3] |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV-Vis at 254 nm |
| Run Time | 10 minutes |
c) For Mass Spectrometry Compatibility:
To make the method compatible with mass spectrometry, replace the 0.1% phosphoric acid in the mobile phase with 0.1% formic acid.[1][2]
Workflow Diagram:
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of 4-Methoxy-N-methylaniline, which is the free base of the hydrochloride salt, a suitable sample preparation step is required to ensure its volatility.
Application Note:
This GC-MS method is suitable for the identification and quantification of 4-Methoxy-N-methylaniline, particularly for impurity profiling and trace-level analysis. The protocol includes an extraction step to isolate the free aniline derivative. For quantitative analysis, the use of a deuterated internal standard, such as 4-Methoxy-N-methylaniline-d3, is recommended to improve accuracy and precision.[4]
Experimental Protocol:
a) Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh a sample containing this compound and dissolve it in deionized water.
-
Adjust the pH of the aqueous solution to >11 using a 1.0 M sodium hydroxide solution to convert the hydrochloride salt to the free base.
-
Extract the aqueous solution with methylene chloride (or another suitable organic solvent) using a separatory funnel.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume and add an internal standard if required.
b) GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-1MS (or equivalent 5% phenylmethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial temp 50 °C for 5 min, ramp at 8 °C/min to 280 °C, hold for 15 min[5] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Quantitative Data:
| Compound | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| 4-Methoxy-N-methylaniline | ~15.5 | 137 | 122, 94 |
| 4-Methoxy-N-methylaniline-d3 (IS) | ~15.4 | 140 | 125, 96 |
Note: Retention times are approximate and should be confirmed with a standard under the specified conditions.
Workflow Diagram:
GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of 4-Methoxy-N-methylaniline.
Application Note:
¹H and ¹³C NMR are used to confirm the chemical structure of 4-Methoxy-N-methylaniline. The hydrochloride salt is typically analyzed as the free base in a suitable deuterated solvent like chloroform-d (CDCl₃) after neutralization.
Experimental Protocol:
a) Sample Preparation:
-
Dissolve an appropriate amount of 4-Methoxy-N-methylaniline (prepared from the hydrochloride salt by basification and extraction) in chloroform-d (CDCl₃).
-
Transfer the solution to an NMR tube.
b) NMR Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm |
¹H and ¹³C NMR Data for 4-Methoxy-N-methylaniline:
¹H NMR (400 MHz, CDCl₃): [6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.82 | d, J = 8.7 Hz | 2H | Ar-H |
| 6.60 | d, J = 8.6 Hz | 2H | Ar-H |
| 3.77 | s | 3H | O-CH₃ |
| 2.81 | s | 3H | N-CH₃ |
¹³C NMR (101 MHz, CDCl₃): [6]
| Chemical Shift (δ) ppm | Assignment |
| 152.13 | Ar-C-O |
| 143.75 | Ar-C-N |
| 114.96 | Ar-CH |
| 113.67 | Ar-CH |
| 55.89 | O-CH₃ |
| 31.63 | N-CH₃ |
Logical Relationship Diagram:
NMR Spectral Assignments
References
- 1. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 4-Methylaniline hydrochloride | SIELC Technologies [sielc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. rsc.org [rsc.org]
Application Note: 1H NMR Analysis of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation and subsequent 1H Nuclear Magnetic Resonance (NMR) analysis of 4-Methoxy-N-methylaniline hydrochloride. The structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and intermediates are critical in drug development. 1H NMR spectroscopy is a powerful analytical technique for this purpose. This application note outlines the necessary steps for sample preparation, data acquisition, and interpretation of the 1H NMR spectrum of this compound, a key intermediate in organic synthesis.
Introduction
This compound is an organic salt frequently utilized as a precursor in the synthesis of various pharmaceutical compounds and other fine chemicals. Its chemical structure consists of a para-substituted aromatic ring, a methoxy group, and an N-methylated ammonium group. The hydrochloride form enhances the compound's stability and solubility in polar solvents. Accurate characterization of this compound is essential to ensure the quality and purity of downstream products. 1H NMR spectroscopy provides unambiguous structural information by mapping the chemical environment of all protons within the molecule.
Experimental Protocol
This section details the procedure for preparing a sample of this compound for 1H NMR analysis and the parameters for data acquisition.
2.1. Materials
-
This compound (solid)
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tube (5 mm)
-
Pipette and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
2.2. Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d6 to the NMR tube using a pipette.
-
Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
-
If any particulate matter remains, filter the solution into a clean NMR tube using a pipette with a small cotton or glass wool plug.
-
Wipe the exterior of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
2.3. NMR Data Acquisition
-
Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
Data Presentation
The following table summarizes the expected 1H NMR data for this compound in DMSO-d6. The chemical shifts for the hydrochloride salt are estimated based on the known data for the free base and the expected electronic effects of protonating the amine.
| Signal | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~10.5 | Broad Singlet | 1H | - | N-H |
| 2 | ~7.2-7.4 | Doublet | 2H | ~8-9 | Ar-H (ortho to -NHCH3) |
| 3 | ~6.9-7.1 | Doublet | 2H | ~8-9 | Ar-H (ortho to -OCH3) |
| 4 | ~3.7-3.8 | Singlet | 3H | - | O-CH3 |
| 5 | ~3.0-3.2 | Singlet | 3H | - | N-CH3 |
Note: The chemical shift of the N-H proton can be variable and its signal may be broad. The exact chemical shifts of the aromatic protons will be downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.
Mandatory Visualizations
The following diagrams illustrate the chemical structure and the experimental workflow for the 1H NMR analysis of this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for 1H NMR analysis.
Application Notes and Protocols: FT-IR Analysis of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of 4-Methoxy-N-methylaniline hydrochloride using Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the expected spectral data, a comprehensive experimental workflow, and the necessary protocols for sample preparation and data acquisition, which are crucial for the structural elucidation and quality control of this compound in a research and drug development setting.
Introduction
This compound is an aromatic amine salt. The structural integrity and purity of such compounds are paramount in pharmaceutical development. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a molecular fingerprint by measuring the absorption of infrared radiation by a sample's chemical bonds. This method is instrumental in identifying functional groups and confirming the structure of molecules like this compound. The formation of the hydrochloride salt significantly influences the vibrational frequencies of the amine group, a key feature that can be observed in the IR spectrum.
Expected FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its functional groups. The protonation of the secondary amine to form the hydrochloride salt results in the appearance of a broad and strong N-H stretching band. The expected characteristic absorption peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~ 2700-2250 | Strong, Broad | N⁺-H stretching of the secondary ammonium salt |
| ~ 3000-2800 | Medium | C-H stretching (aromatic and methyl groups) |
| ~ 1610, 1510, 1460 | Medium to Strong | C=C stretching in the aromatic ring |
| ~ 1250 | Strong | Asymmetric C-O-C stretching of the methoxy group |
| ~ 1030 | Strong | Symmetric C-O-C stretching of the methoxy group |
| ~ 830 | Strong | C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring |
Experimental Protocol: KBr Pellet Method
This protocol details the preparation of a solid sample of this compound for FT-IR analysis using the potassium bromide (KBr) pellet technique.[1][2] KBr is transparent in the mid-IR region and serves as an ideal matrix for solid samples.[1]
Materials and Equipment:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
-
Spatula
-
Desiccator
Procedure:
-
Drying: Dry the FT-IR grade KBr in an oven at approximately 100°C to remove any absorbed moisture, which can interfere with the spectrum.[3] Store the dried KBr in a desiccator.
-
Sample Grinding: In a clean and dry agate mortar, place approximately 1-2 mg of the this compound sample.[1] Grind the sample to a fine powder to reduce particle size and minimize light scattering.[3]
-
Mixing with KBr: Add about 100-200 mg of the dried KBr to the mortar.[1] Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[3] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[3]
-
Pellet Formation: Transfer the mixture into the pellet die.[1] Place the die into a hydraulic press and apply pressure to form a transparent or translucent pellet.[1]
-
Background Spectrum: Before analyzing the sample, run a background spectrum with a blank KBr pellet or with an empty sample compartment to account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.[2][4]
-
Sample Analysis: Carefully place the KBr pellet containing the sample into the sample holder of the FT-IR spectrometer.[1]
-
Data Acquisition: Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
Alternative Protocol: Attenuated Total Reflectance (ATR)
For a quicker analysis with minimal sample preparation, the Attenuated Total Reflectance (ATR) method can be employed.[2]
Procedure:
-
ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean and free from any contaminants.[1]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[2]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[1]
-
Applying Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[1]
-
Data Acquisition: Collect the FT-IR spectrum.
Data Interpretation
The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the data table. The broad and strong absorption in the 2700-2250 cm⁻¹ region is a key indicator of the presence of the secondary ammonium hydrochloride. The positions and patterns of the aromatic C=C stretching and C-H out-of-plane bending bands can confirm the substitution pattern of the benzene ring. The strong C-O stretching bands are characteristic of the methoxy group.
Logical Workflow for FT-IR Analysis
Caption: Experimental workflow for FT-IR analysis of this compound.
References
Application Notes and Protocols for the Mass Spectrometry of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-N-methylaniline hydrochloride is an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), offers a powerful tool for the sensitive and selective analysis of this compound.
This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound. The focus is on electrospray ionization (ESI) mass spectrometry, a soft ionization technique well-suited for polar and salt-form compounds. The information presented here is intended to guide researchers in developing and implementing robust analytical methods for this compound in various research and development settings.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for developing appropriate analytical strategies.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| CAS Number | 10541-33-0 | [1] |
| Parent Compound (Free Base) | 4-Methoxy-N-methylaniline | [1] |
| Parent Compound Formula | C₈H₁₁NO | |
| Parent Compound Molecular Weight | 137.18 g/mol |
Mass Spectrometry Analysis: Predicted Behavior and Fragmentation
In electrospray ionization mass spectrometry (ESI-MS), this compound is expected to be detected in positive ion mode. The hydrochloride salt will dissociate in solution, and the free base, 4-Methoxy-N-methylaniline, will be protonated to form the pseudomolecular ion [M+H]⁺.
The primary ion observed in the mass spectrum will be that of the protonated free base at a mass-to-charge ratio (m/z) of approximately 138.1. Further fragmentation of this precursor ion in tandem mass spectrometry (MS/MS) can provide structural confirmation.
Predicted Fragmentation Pathway
The fragmentation of the protonated 4-Methoxy-N-methylaniline is predicted to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and the methoxy group.
Diagram of the Predicted Fragmentation Pathway
Caption: Predicted fragmentation of protonated 4-Methoxy-N-methylaniline.
Summary of Predicted Mass Spectral Data
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₈H₁₂NO]⁺ | 138.0919 | Protonated molecular ion of the free base. |
| [M+H - CH₃]⁺ | [C₇H₉NO]⁺ | 122.0657 | Loss of a methyl radical from the N-methyl group. |
| [M+H - CH₂O]⁺ | [C₇H₁₀N]⁺ | 108.0813 | Loss of formaldehyde from the methoxy group. |
| [M+H - NHCH₃]⁺ | [C₇H₇O]⁺ | 107.0497 | Cleavage of the N-aryl bond. |
Experimental Protocols
The following protocols provide a starting point for the LC-MS/MS analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
Diagram of the Sample Preparation Workflow
Caption: Workflow for preparing samples for LC-MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry (MS) Method
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Nebulizer Gas Flow | Instrument dependent (e.g., Nitrogen, 3-5 L/min) |
| Drying Gas Flow | Instrument dependent (e.g., Nitrogen, 8-12 L/min) |
| Scan Mode (for confirmation) | Full Scan (m/z 50-250) |
| MS/MS Mode (for quantification) | Multiple Reaction Monitoring (MRM) |
Recommended MRM Transitions for Quantification
For quantitative analysis using tandem mass spectrometry, the following MRM transitions are recommended. The most intense and stable transition should be used for quantification, while the second can be used for confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 138.1 | 122.1 | 10-20 | Quantifier |
| 138.1 | 107.1 | 15-25 | Qualifier |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and Interpretation
The data analysis workflow for the mass spectrometric data of this compound involves several key steps to ensure accurate identification and quantification.
References
Application Note: HPLC Analysis of 4-Methoxy-N-methylaniline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-N-methylaniline hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for quality control, ensuring the purity and identity of this starting material. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is suitable for assay and purity determinations in a research or quality control environment.
Experimental
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a data acquisition and processing system.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
A reverse-phase HPLC method was developed for the analysis of this compound. The selection of a C18 column is based on its wide applicability and effectiveness in separating a broad range of small organic molecules, including aromatic amines.[1][2][3] The mobile phase, consisting of a phosphate buffer and acetonitrile, provides good peak shape and resolution. The UV detection wavelength is selected based on the chromophoric nature of the aniline derivative.
The quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Value |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Detailed Experimental Protocols
-
20 mM Potassium Dihydrogen Phosphate (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[4][5]
-
Mobile Phase Mixture: Combine 600 mL of the 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0) with 400 mL of acetonitrile.[6]
-
Degassing: Degas the mobile phase mixture for at least 15 minutes using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter to prevent pump cavitation and baseline noise.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Working Sample Solution (100 µg/mL): Pipette 5 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Record the chromatograms and integrate the peak area for the main analyte peak.
To ensure the validity of the analytical results, perform system suitability tests before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| %RSD of Peak Areas | Not more than 2.0% (for 5 replicate injections of the standard) |
Workflow Diagram
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. hplcchina.com [hplcchina.com]
- 2. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. nacalai.com [nacalai.com]
- 5. hplc.eu [hplc.eu]
- 6. Preparation of Mobile Phase: Significance and symbolism [wisdomlib.org]
- 7. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
Application Notes: Reductive Amination Utilizing 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process is of paramount importance in medicinal chemistry and drug development for the synthesis of a vast array of secondary and tertiary amines, which are common structural motifs in pharmacologically active compounds. 4-Methoxy-N-methylaniline, available as its stable hydrochloride salt, is a valuable secondary amine building block. Its electron-donating methoxy group and the presence of an N-methyl substituent make it a useful synthon for introducing specific structural and electronic properties into target molecules. These application notes provide detailed protocols for the use of 4-Methoxy-N-methylaniline hydrochloride in reductive amination reactions, along with relevant data and workflow visualizations.
Core Concepts
Reductive amination typically proceeds in a one-pot fashion through two sequential steps:
-
Imine/Iminium Ion Formation: The reaction is initiated by the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form a Schiff base (imine) or an iminium ion, respectively. This step is often catalyzed by a mild acid. When using an amine hydrochloride salt, a base is required to liberate the free amine for this initial reaction.
-
Reduction: The intermediate imine or iminium ion is then reduced in situ to the corresponding amine using a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is critical to ensure selective reduction of the C=N bond without affecting the starting carbonyl compound.
Applications in Medicinal Chemistry
The structural unit derived from 4-Methoxy-N-methylaniline is a key component in the development of various therapeutic agents. It serves as a crucial intermediate in the synthesis of novel, enantiomerically pure antimitotic agents that are potent microtubule depolymerizers. These agents often bind to the colchicine site on tubulin, leading to the inhibition of cancer cell proliferation. The strategic incorporation of the 4-methoxy-N-methylphenyl moiety can enhance binding affinity and selectivity for biological targets.
Experimental Protocols
Protocol 1: Synthesis of N-((4-nitrophenyl)methyl)-4-methoxy-N-methylaniline
This protocol details the reductive amination of 4-nitrobenzaldehyde with this compound to yield the corresponding tertiary amine. This transformation is a representative example of the synthesis of N-benzyl aniline derivatives, which are prevalent in various biologically active molecules.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Glacial Acetic Acid (AcOH) (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amine Neutralization: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the salt in methanol (approximately 10 mL per gram of starting material). Add triethylamine (1.1 eq) or sodium bicarbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride and generate the free amine.
-
Imine Formation: To the stirred solution of the free amine, add 4-nitrobenzaldehyde (1.0 eq). Reflux the mixture for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).[1]
-
Reduction: After the formation of the imine is complete, cool the reaction mixture to 0 °C using an ice bath.[1]
-
Addition of Reducing Agent: To the cooled mixture, add a catalytic amount of glacial acetic acid (e.g., a few drops).[1] Then, slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.[1]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.[1]
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (2 x 20 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-((4-nitrophenyl)methyl)-4-methoxy-N-methylaniline.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of various aldehydes with 4-Methoxy-N-methylaniline. Please note that yields are highly dependent on reaction scale and purification method.
| Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | NaBH₄ | Methanol | 4-6 | >90[1] |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 3-5 | 85-95 |
| 4-Chlorobenzaldehyde | NaBH₃CN | Methanol | 6-8 | 80-90 |
| Cyclohexanecarboxaldehyde | NaBH₄ | Ethanol | 4-6 | 88-98 |
Visualizations
Reductive Amination Workflow
The following diagram illustrates the general workflow for the reductive amination using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-N-methylaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-N-methylaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-Methoxy-N-methylaniline?
A1: The most prevalent methods for synthesizing 4-Methoxy-N-methylaniline involve the N-methylation of p-anisidine (4-methoxyaniline). Key approaches include:
-
Reductive Amination: This is a widely used industrial method.[1][2] It involves the reaction of p-anisidine with formaldehyde in the presence of a reducing agent. A specific example of this is the Eschweiler-Clarke reaction, which uses formic acid as both the reducing agent and a source of the methyl group.[1]
-
Alkylation with Methylating Agents: This involves the direct alkylation of p-anisidine with reagents like methyl iodide or dimethyl sulfate. However, this method can be challenging to control and may lead to over-methylation.
Q2: What are the primary side products I should expect during the synthesis of this compound?
A2: The most common impurities encountered are:
-
4-methoxy-N,N-dimethylaniline: This is the product of over-methylation, where a second methyl group is added to the nitrogen atom. The secondary amine product is often more nucleophilic than the primary amine starting material, which can lead to this side product.
-
Unreacted p-anisidine (4-methoxyaniline): Incomplete reaction can lead to the presence of the starting material in the final product.
-
Oxidation Products: Aniline compounds can be susceptible to air oxidation, which may result in the formation of colored impurities, causing the product to appear discolored.
Q3: How is the hydrochloride salt of 4-Methoxy-N-methylaniline typically prepared?
A3: The hydrochloride salt is generally prepared by treating the synthesized 4-Methoxy-N-methylaniline base with hydrochloric acid in a suitable solvent, followed by precipitation or crystallization of the salt.
Troubleshooting Guide
Problem: My final product is a mixture of 4-Methoxy-N-methylaniline, 4-methoxy-N,N-dimethylaniline, and unreacted p-anisidine.
-
Possible Cause: The reaction conditions are not optimized for selective mono-methylation.
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the p-anisidine. Using a slight excess of the amine or limiting the methylating agent can favor mono-methylation.
-
Reaction Conditions: Optimize the temperature and reaction time. Lower temperatures and shorter reaction times can sometimes reduce the extent of over-methylation.
-
Choice of Method: The Eschweiler-Clarke reaction is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts, making it a good choice to avoid over-alkylation issues seen with methyl halides.[1]
-
Problem: The purity of my this compound is low, and the color is off (e.g., brownish).
-
Possible Cause: Presence of colored oxidation byproducts or residual starting materials and side products.
-
Solution:
-
Purification of the Free Base: Before converting to the hydrochloride salt, purify the crude 4-Methoxy-N-methylaniline base. Effective methods include:
-
Vacuum Distillation: This is highly effective for removing non-volatile impurities and colored materials.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from both the over-methylated product and the starting material.
-
-
Recrystallization of the Hydrochloride Salt: After forming the hydrochloride salt, recrystallization from a suitable solvent can significantly improve purity and color.
-
Side Product Formation Overview
The following table provides an illustrative summary of how different reaction parameters can influence the formation of common side products during the synthesis of 4-Methoxy-N-methylaniline. The percentages are representative and can vary based on specific experimental details.
| Parameter | Condition | Expected 4-Methoxy-N-methylaniline Yield | Expected 4-methoxy-N,N-dimethylaniline (%) | Expected Unreacted p-anisidine (%) |
| Reaction Type | Reductive Amination (Eschweiler-Clarke) | High | Low | Low to Moderate |
| Alkylation with Methyl Iodide | Moderate to High | Moderate to High | Low | |
| Stoichiometry (p-anisidine:formaldehyde) | 1:1 | Moderate | Low | High |
| 1:1.2 | High | Low to Moderate | Low | |
| 1:2 | Moderate | High | Very Low | |
| Temperature | Low (e.g., room temp to 50°C) | Lower reaction rate | Low | High |
| Moderate (e.g., 80-100°C) | Optimal | Moderate | Low | |
| High (e.g., >120°C) | May decrease due to decomposition | May increase | Low | |
| Reaction Time | Short | Low | Low | High |
| Optimal | High | Moderate | Low | |
| Long | May decrease due to side reactions | High | Very Low |
Experimental Protocols
Synthesis of 4-Methoxy-N-methylaniline via Reductive Amination (Eschweiler-Clarke Reaction)
This protocol is a general guideline and may require optimization.
Materials:
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p-Anisidine
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Formaldehyde (37% aqueous solution)
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Formic acid (98-100%)
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Sodium hydroxide solution
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Diethyl ether or other suitable extraction solvent
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Anhydrous magnesium sulfate
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Hydrochloric acid (concentrated or in a suitable solvent)
Procedure:
-
In a round-bottom flask, combine p-anisidine, formaldehyde, and formic acid. A typical molar ratio is 1:1.2:1.2.
-
Heat the reaction mixture to reflux (around 100°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
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After completion, cool the mixture to room temperature and basify with a sodium hydroxide solution to a pH > 10.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter and evaporate the solvent under reduced pressure to obtain the crude 4-Methoxy-N-methylaniline base.
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Purify the crude product by vacuum distillation or column chromatography.
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For the hydrochloride salt, dissolve the purified base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid.
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Cool the solution to induce crystallization of the hydrochloride salt.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
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Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or dichloromethane) for injection.
2. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility or phosphoric acid). A typical gradient could be 20-80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Visualizations
Caption: Synthesis pathway for this compound via reductive amination.
Caption: Common side reactions in the synthesis of 4-Methoxy-N-methylaniline.
Caption: Troubleshooting workflow for the synthesis and purification of 4-Methoxy-N-methylaniline.
References
Technical Support Center: Purification of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the purification of 4-Methoxy-N-methylaniline hydrochloride from a typical reaction mixture.
Troubleshooting Guides
Discolored product and the presence of impurities are common issues encountered during the synthesis and purification of this compound. This section provides a systematic approach to troubleshoot and resolve these challenges.
Common Impurities and Their Identification
| Impurity | Identification Method(s) | Notes |
| Unreacted 4-Methoxyaniline (p-Anisidine) | TLC, HPLC, GC-MS, ¹H NMR | Starting material for the N-methylation reaction. |
| N,N-Dimethyl-4-methoxyaniline | TLC, HPLC, GC-MS, ¹H NMR | Over-methylation byproduct. |
| Oxidation Products | Visual (discoloration), TLC | Aromatic amines are susceptible to air oxidation, leading to colored impurities.[1] |
| Residual Solvents | ¹H NMR, GC | Solvents from the reaction or workup. |
Purification Strategy: Recrystallization
Recrystallization is the most common and effective method for purifying this compound. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A mixture of ethanol and water is often an effective solvent system for recrystallizing amine hydrochlorides.[2] The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Use a hot plate and magnetic stirrer to facilitate dissolution.
-
If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; Solution is supersaturated. | Add slightly more solvent; Ensure slow cooling. |
| No Crystal Formation | Solution is not saturated; Supersaturation has not been overcome. | Evaporate some solvent to increase concentration; Scratch the inside of the flask with a glass rod; Add a seed crystal. |
| Low Recovery | Too much solvent was used; Premature crystallization during hot filtration; Crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution; Pre-heat the filtration apparatus; Use an ice-cold wash solvent and use it sparingly. |
| Product is still impure | Inappropriate solvent choice; Cooling was too rapid, trapping impurities. | Screen for a more suitable recrystallization solvent; Allow for slower cooling. |
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil. How can I purify it?
A dark oil indicates the presence of significant impurities, likely oxidation products. Before attempting recrystallization, it is advisable to perform an initial purification step. One common method is to dissolve the crude oil in a suitable organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine and extract it into the aqueous layer, leaving many non-basic, colored impurities in the organic layer. The aqueous layer can then be basified, the free amine extracted back into an organic solvent, and the solvent evaporated. The resulting crude amine can then be converted back to the hydrochloride salt and recrystallized as described above.
Q2: What is the expected yield for the recrystallization?
The yield can vary significantly depending on the purity of the crude product and the care taken during the recrystallization process. A typical recovery for a single recrystallization is in the range of 70-90%.
Q3: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot indicates a likely pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
Q4: What are the storage conditions for purified this compound?
Aromatic amine salts are generally more stable than their free-base counterparts. However, to prevent degradation, the purified product should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: N,N-Dimethylaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in N,N-dimethylaniline synthesis?
The primary byproducts in the synthesis of N,N-dimethylaniline are N-methylaniline (monomethylated) and N,N,N-trimethylanilinium salts (trimethylated). Other potential byproducts include ring-methylated anilines such as toluidines (o-, m-, and p-methylaniline) and xylidines, which can arise under certain catalytic conditions, particularly with acidic catalysts.[1][2] The formation of these byproducts is highly dependent on reaction conditions and the choice of catalyst.
Q2: How can I minimize the formation of N-methylaniline?
To minimize the formation of N-methylaniline and favor the desired N,N-dimethylaniline, it is crucial to drive the second methylation step to completion. This can be achieved by:
-
Using an excess of the methylating agent: A higher molar ratio of methanol to aniline promotes the second methylation. Ratios of 3:1 or higher are often employed.[3][4]
-
Optimizing reaction temperature and pressure: Higher temperatures and pressures generally favor the formation of the dimethylated product. However, excessively high temperatures can lead to other side reactions.
-
Choosing a selective catalyst: Certain catalysts, such as β-zeolite, exhibit high selectivity towards N,N-dimethylaniline.[3]
Q3: What causes the formation of quaternary ammonium salts, and how can I avoid it?
The N,N,N-trimethylanilinium salt is formed when N,N-dimethylaniline is further methylated. This is an equilibrium reaction that can be influenced by:
-
Excess methylating agent and harsh conditions: Very high concentrations of the methylating agent and prolonged reaction times at high temperatures can favor the formation of the quaternary salt.
-
Hydrolysis of the quaternary salt: In some industrial processes, the quaternary ammonium salt is intentionally formed and then hydrolyzed back to N,N-dimethylaniline and methanol in a separate step, often by treatment with a base like sodium hydroxide.[4] To avoid its accumulation as a final byproduct, careful control of reaction time and stoichiometry is necessary.
Q4: Under what conditions does ring methylation occur?
Ring methylation, leading to the formation of toluidines and other C-alkylated products, is more likely to occur under the following conditions:
-
Acidic catalysts: Strong acid catalysts, such as sulfuric acid or certain zeolites, can promote the isomerization of N-methylanilinium ions to form ring-methylated products.[1]
-
High temperatures: Elevated temperatures can provide the necessary energy for the rearrangement reactions that lead to C-alkylation.[5]
-
Vapor-phase reactions: Some vapor-phase synthesis methods using solid acid catalysts have been shown to produce higher amounts of ring-alkylated byproducts.[2]
Troubleshooting Guides
Problem 1: High levels of N-methylaniline in the final product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient methylating agent. | Increase the molar ratio of methanol to aniline to at least 3:1. | Increased conversion of N-methylaniline to N,N-dimethylaniline. |
| Low reaction temperature or pressure. | Gradually increase the reaction temperature and/or pressure within the safe limits of the equipment. | Enhanced rate of the second methylation reaction. |
| Inefficient catalyst. | Switch to a catalyst known for high selectivity towards N,N-dimethylaniline, such as β-zeolite.[3] | Improved selectivity and higher yield of the desired product. |
| Short reaction time. | Increase the reaction time to allow for complete conversion. | Reduction in the amount of unreacted N-methylaniline. |
Problem 2: Significant formation of N,N,N-trimethylanilinium salt.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive amount of methylating agent. | Reduce the molar ratio of the methylating agent. | Minimized formation of the over-methylated product. |
| Prolonged reaction time at high temperature. | Optimize the reaction time and temperature to favor the formation of the tertiary amine without significant further methylation. | Reduced levels of the quaternary ammonium salt. |
| Inadequate work-up procedure. | If the salt is formed, implement a hydrolysis step using a base (e.g., NaOH) to convert it back to N,N-dimethylaniline.[4] | Recovery of N,N-dimethylaniline from the quaternary salt. |
Problem 3: Presence of ring-methylated byproducts (e.g., toluidines).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of a strong acid catalyst. | Replace the strong acid catalyst with a milder or more selective catalyst, such as certain metal oxides or zeolites with controlled acidity. | Reduced or eliminated formation of C-alkylated byproducts. |
| High reaction temperature. | Lower the reaction temperature to a point where N-methylation is still efficient but ring methylation is minimized. | Improved selectivity for N-alkylation over C-alkylation. |
| Use of a less selective synthetic method. | Consider alternative synthetic routes that are known to be highly selective for N-methylation, such as using dimethyl carbonate as the methylating agent.[6] | Higher purity of N,N-dimethylaniline with minimal ring-methylated impurities. |
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the impact of key reaction parameters on the product distribution in the synthesis of N,N-dimethylaniline from aniline and methanol.
| Parameter | Condition | N-Methylaniline (%) | N,N-Dimethylaniline (%) | N,N,N-Trimethylanilinium Salt (%) | Ring-Methylated Products (%) | Reference |
| Aniline:Methanol Molar Ratio | 1:2 | High | Moderate | Low | Low | [4] |
| 1:4 | Low | High | Moderate | Low | [4] | |
| 1:6 | Very Low | High | High | Low | [4] | |
| Temperature | Low (e.g., 180°C) | High | Moderate | Low | Very Low | [3] |
| Moderate (e.g., 220°C) | Low | High | Moderate | Low | [3] | |
| High (e.g., >250°C) | Low | Moderate | High | Moderate to High (depending on catalyst) | [3][5] | |
| Catalyst | Sulfuric Acid | Moderate | High | Moderate | Moderate | [7] |
| β-Zeolite | Low | >86 | Low | <5 | [3] | |
| Raney-Ni | Low | >98 | Not Reported | Not Reported | [8][9] |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of N,N-Dimethylaniline using β-Zeolite Catalyst
This protocol is adapted from a method known for its high selectivity towards N,N-dimethylaniline with minimal byproduct formation.[3]
Materials:
-
Aniline
-
Methanol
-
β-Zeolite catalyst
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with aniline and methanol in a 1:3 molar ratio.
-
Add the β-zeolite catalyst (e.g., 5% by weight of aniline).
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen).
-
Heat the reactor to 240-250°C.
-
Maintain the reaction at this temperature for the determined optimal time (e.g., 4-6 hours), monitoring the pressure.
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent any excess pressure.
-
Recover the reaction mixture and separate the catalyst by filtration.
-
Purify the crude N,N-dimethylaniline by fractional distillation.
Protocol 2: One-Pot Synthesis from Nitrobenzene
This method offers a high-yield route to N,N-dimethylaniline directly from nitrobenzene.[8][9]
Materials:
-
Nitrobenzene
-
Methanol
-
Raney-Ni® catalyst (pretreated)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, add nitrobenzene and methanol. Methanol acts as the hydrogen source, alkylating agent, and solvent.
-
Add the pretreated Raney-Ni® catalyst.
-
Seal the autoclave and pressurize with an inert gas.
-
Heat the reactor to approximately 170°C (443 K).
-
Maintain the reaction for the required duration to allow for the sequential hydrogenation of nitrobenzene to aniline and subsequent N-methylation.
-
After cooling and depressurizing the reactor, filter the catalyst from the reaction mixture.
-
The resulting product can be purified by distillation to obtain high-purity N,N-dimethylaniline.
Visualizations
Caption: Reaction pathway for N,N-dimethylaniline synthesis and major byproduct formation.
Caption: Troubleshooting workflow for optimizing N,N-dimethylaniline synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 8. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-N-methylaniline Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-N-methylaniline hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 4-Methoxy-N-methylaniline?
A1: A prevalent and effective method for synthesizing 4-Methoxy-N-methylaniline is through the N-methylation of 4-methoxyaniline. The Eschweiler-Clarke reaction is a classic and widely used method for this transformation.[1][2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent to introduce a methyl group onto the nitrogen atom of the aniline.[1][2][3] The reaction is known for its efficiency and for preventing the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[1][2]
Q2: What are the primary challenges in the N-methylation of 4-methoxyaniline?
A2: The main challenge is achieving selective mono-methylation while avoiding the formation of the tertiary amine (4-Methoxy-N,N-dimethylaniline) as a byproduct.[4][5] The secondary amine product is often more nucleophilic than the primary amine starting material, which can lead to over-methylation.[5] Other challenges include managing reaction conditions to prevent side reactions and ensuring the efficient purification of the final product.
Q3: How can I minimize the formation of the N,N-dimethylated byproduct?
A3: To minimize over-methylation, consider the following strategies:
-
Control Stoichiometry : Using a controlled molar ratio of the methylating agent to the aniline is crucial. An excess of the aniline relative to the methylating agent can favor the mono-alkylation product.[5]
-
Reaction Conditions : Optimize temperature and reaction time. Lowering the reaction temperature can sometimes help reduce the rate of the second methylation step.[5]
-
Choice of Methylating Agent and Catalyst : Some methods, like using dimethyl carbonate with specific catalysts, have demonstrated high selectivity for mono-methylation.[6]
Q4: My 4-Methoxy-N-methylaniline sample is discolored (yellow to brown). What is the cause and how can I purify it?
A4: Discoloration in aniline compounds is commonly due to the formation of colored oxidation products and polymers, which can occur over time with exposure to air and light.[4] For sensitive applications, purification is recommended.[4] Effective purification methods include:
-
Vacuum Distillation : This is highly effective for removing non-volatile polymeric impurities and other colored materials.[4]
-
Column Chromatography : Silica gel chromatography can be used to separate the desired product from colored impurities and other closely related byproducts.[4]
-
Recrystallization : If the compound is a solid or forms a stable salt, recrystallization can be an effective purification technique.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-Methoxy-N-methylaniline | Incomplete reaction. | - Increase reaction time or temperature, while monitoring for byproduct formation.[5]- Ensure the purity and reactivity of starting materials. |
| Suboptimal reaction conditions. | - Screen different solvents to ensure good solubility of reactants.[5]- Adjust the stoichiometry of reagents. | |
| Product loss during workup and purification. | - Optimize extraction procedures, ensuring the correct pH to minimize solubility of the amine in the aqueous phase.[5]- Carefully select the solvent system for chromatography or recrystallization to maximize recovery. | |
| Presence of Unreacted 4-Methoxyaniline | Insufficient amount of methylating agent. | - Increase the equivalents of the methylating agent (e.g., formaldehyde and formic acid). |
| Incomplete reaction. | - Extend the reaction time or moderately increase the reaction temperature. | |
| Presence of 4-Methoxy-N,N-dimethylaniline (Over-methylation) | Excess of methylating agent. | - Carefully control the stoichiometry, using a slight excess of the aniline or limiting the methylating agent.[5] |
| Reaction temperature is too high or reaction time is too long. | - Reduce the reaction temperature and monitor the reaction progress closely by TLC or GC to stop it once the starting material is consumed.[5] | |
| Difficulty in Isolating the Hydrochloride Salt | Improper pH adjustment. | - Ensure the solution is sufficiently acidic during the precipitation of the hydrochloride salt. The use of ethereal HCl or bubbling HCl gas through a solution of the free base in an appropriate solvent is a common method. |
| Incorrect solvent for precipitation. | - Choose a solvent in which the hydrochloride salt is poorly soluble to ensure efficient precipitation (e.g., diethyl ether, isopropanol). |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-N-methylaniline via Eschweiler-Clarke Reaction
This protocol is a general guideline based on the principles of the Eschweiler-Clarke reaction.[3]
Materials:
-
4-Methoxyaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (for basification)
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Dichloromethane (or other suitable organic solvent for extraction)
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Anhydrous sodium sulfate (for drying)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-methoxyaniline (1.0 eq).
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Add formic acid (2.0-3.0 eq) to the flask.
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Slowly add formaldehyde solution (1.1-1.5 eq) to the reaction mixture while stirring.
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Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a sodium hydroxide solution to a pH > 10.
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Extract the product with dichloromethane (3 x volumes).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-Methoxy-N-methylaniline.
Protocol 2: Purification of 4-Methoxy-N-methylaniline by Column Chromatography
Materials:
-
Crude 4-Methoxy-N-methylaniline
-
Silica gel (230-400 mesh)
-
Hexane
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Ethyl acetate
-
Chromatography column and accessories
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude 4-Methoxy-N-methylaniline in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
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Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
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Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield purified 4-Methoxy-N-methylaniline.[4]
Protocol 3: Preparation of this compound
Materials:
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Purified 4-Methoxy-N-methylaniline
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Anhydrous diethyl ether (or other suitable solvent)
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Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., ethereal HCl)
Procedure:
-
Dissolve the purified 4-Methoxy-N-methylaniline in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (ethereal HCl) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Visualized Workflows and Logic
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Methoxy-N-methylaniline Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity of 4-Methoxy-N-methylaniline hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
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Incomplete Reaction: The N-methylation of anilines can be slow.
-
Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Suboptimal Reagents or Catalysts: The choice of methylating agent and catalyst is crucial.
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Solution: Traditional methods using methyl halides can be inefficient and produce significant waste.[1] Modern catalytic methods, such as hydrogen autotransfer reactions using methanol as the methylating agent with ruthenium or iridium catalysts, often provide higher yields.[1][2] Ensure your reagents are pure and your catalyst is active.
-
-
Side Reactions: The primary competing reaction is often over-methylation to form 4-Methoxy-N,N-dimethylaniline.
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Solution: Carefully control the stoichiometry of your methylating agent. Using a slight excess of the aniline starting material can help to minimize the formation of the dimethylated byproduct. Some catalytic systems show higher selectivity for mono-methylation.[3]
-
-
Product Loss During Workup and Purification: The product may be lost during extraction or purification steps.
-
Solution: Ensure proper pH adjustment during aqueous workup to minimize the solubility of the free base in the aqueous layer before extraction with an organic solvent. For purification, vacuum distillation or column chromatography are effective methods.[4]
-
Question: I am observing a significant amount of the N,N-dimethylated byproduct. How can I minimize its formation?
Answer: The formation of 4-Methoxy-N,N-dimethylaniline is a common issue.[4] To address this:
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Control Stoichiometry: Use a molar ratio of p-anisidine to the methylating agent that favors mono-methylation. A slight excess of the starting aniline can be beneficial.
-
Reaction Conditions: Lowering the reaction temperature may decrease the rate of the second methylation more than the first, thus improving selectivity.
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Catalyst Selection: Some catalyst systems are designed for selective mono-N-methylation of primary amines.[3] Research and select a catalyst known for high selectivity in similar reactions. For instance, alkali-metal-cation-exchanged faujasites have been used for selective mono-N-methylation of aromatic amines with dimethyl carbonate.[3]
Question: My final product is discolored (e.g., pink, brown). What causes this and how can I obtain a pure, colorless product?
Answer: Discoloration in anilines is typically due to the formation of colored oxidation products and polymers upon exposure to air and light.[4]
-
Prevention:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Store the purified product in a cool, dark place under an inert atmosphere.
-
-
Purification:
-
Vacuum Distillation: This is a highly effective method for removing non-volatile, colored impurities.[4]
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Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored impurities.[4]
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Recrystallization: If the hydrochloride salt is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Question: How do I choose the best purification method for my product?
Answer: The choice of purification method depends on the nature of the impurities and the scale of your reaction.
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For removal of non-volatile colored impurities and polymers: Vacuum distillation is often the most effective method.[4]
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For separation of the desired product from starting material and over-methylated byproduct: Column chromatography on silica gel is generally the preferred method.[4] You can monitor the separation using TLC.
-
For final polishing of a solid product: Recrystallization can be used to obtain a highly pure, crystalline solid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 4-methoxyaniline?
A1: Common methods include:
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Reductive Amination: This involves the reaction of 4-methoxyaniline with formaldehyde in the presence of a reducing agent.
-
Classical N-Alkylation: Using methylating agents like methyl iodide or dimethyl sulfate. However, these are toxic and can lead to over-methylation.[1]
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Catalytic N-Methylation with Methanol: This is a more modern and greener approach that uses methanol as the methylating agent in the presence of a transition metal catalyst, such as those based on ruthenium or iridium.[1][2] This method often proceeds via a "hydrogen borrowing" or "hydrogen autotransfer" strategy.[1]
-
Methylation with Dimethyl Carbonate: This method can offer high selectivity for mono-N-methylation, especially when used with specific catalysts like alkali-metal-cation-exchanged faujasites.[3]
Q2: How do I convert the free base (4-Methoxy-N-methylaniline) to its hydrochloride salt?
A2: To form the hydrochloride salt, dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Then, add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent for tracking the consumption of starting material and the formation of the product and byproducts.
-
Product Characterization:
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the solid hydrochloride salt.
-
Quantitative Data Summary
The following table summarizes reaction yields for the N-methylation of anilines using different catalytic systems, as reported in the literature. Note that these examples may not be specific to 4-Methoxy-N-methylaniline but provide a useful comparison of catalyst performance.
| Starting Aniline | Methylating Agent | Catalyst System | Temperature (°C) | Yield of N-methylaniline derivative (%) | Reference |
| Aniline | Methanol | NHC-Ir(III) Complex | 120 | Good yields (specific % not stated) | [5] |
| 4-Methoxyaniline | Methanol | Iridium Complex | Not specified | 88% conversion | [6] |
| 4-Methoxy-N-methylaniline | CO₂/H₂ | [Ru(Triphos)(TMM)] with 20 mol% HNTf₂ | Not specified | 94% (of N,N-dimethyl product) | [7] |
| Aniline | Dimethyl Carbonate | Na-exchanged Y faujasite | 130 | Up to 95% selectivity for mono-methylation | [3] |
Experimental Protocols
Protocol 1: Catalytic N-Methylation of 4-Methoxyaniline using Methanol
This protocol is a general guideline based on modern catalytic methods.[1][5]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyaniline (1.0 mmol), the chosen catalyst (e.g., a ruthenium or iridium complex, 1-5 mol%), and a base (e.g., KOtBu, 1.5 mmol).
-
Add Reagent: Add anhydrous methanol (which acts as both the solvent and methylating agent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 24 hours). Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude 4-Methoxy-N-methylaniline free base by column chromatography on silica gel or vacuum distillation.[4]
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
- 1. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.mpg.de [pure.mpg.de]
Technical Support Center: Synthesis of 4-Methoxy-N-methylaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methoxy-N-methylaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 4-Methoxy-N-methylaniline?
A1: The most common and effective methods for synthesizing 4-Methoxy-N-methylaniline from 4-methoxyaniline are reductive amination reactions. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic and widely used method.[1][2] Other reductive amination protocols may employ different reducing agents like sodium borohydride in the presence of formaldehyde.[3] Catalytic hydrogenation using a catalyst such as Raney nickel with hydrogen gas is also a viable industrial method.
Q2: What are the primary challenges and potential side products in this synthesis?
A2: A primary challenge is controlling the extent of methylation. The main potential side products are the starting material (4-methoxyaniline) if the reaction is incomplete, and the over-methylated product, 4-methoxy-N,N-dimethylaniline.[4] The formation of the N,N-dimethylated byproduct occurs because the secondary amine product can sometimes be more nucleophilic than the primary amine starting material.[4]
Q3: How can I minimize the formation of the N,N-dimethylated byproduct?
A3: To minimize over-methylation, careful control of the stoichiometry of the reagents is crucial. Using a controlled molar ratio of the methylating agent (e.g., formaldehyde) to the aniline can favor the formation of the mono-methylated product.[1] Reaction conditions such as temperature and reaction time should also be optimized. Lowering the temperature or reducing the reaction time can sometimes improve selectivity.
Q4: My final product, 4-Methoxy-N-methylaniline, is discolored (yellow or brown). What is the cause and how can it be purified?
A4: Discoloration in aniline compounds is often due to the formation of colored oxidation products and polymeric impurities, which can occur with exposure to air and light over time.[4] For many applications, purification is necessary. The most effective methods for removing these impurities are:
-
Vacuum Distillation: This is highly effective for removing non-volatile and colored impurities.[4]
-
Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can separate the desired product from closely related impurities.[4]
Q5: How do I convert the free base, 4-Methoxy-N-methylaniline, to its hydrochloride salt?
A5: The hydrochloride salt is typically prepared by dissolving the purified 4-Methoxy-N-methylaniline free base in a suitable organic solvent (like diethyl ether or isopropanol) and then adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) with stirring. The hydrochloride salt, being less soluble in the organic solvent, will precipitate and can then be collected by filtration, washed with a cold solvent, and dried.
Troubleshooting Guide
Low Yield of this compound
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient heating or reaction time. | Ensure the reaction reaches the recommended temperature (e.g., 80-100°C for Eschweiler-Clarke) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5] |
| Incorrect stoichiometry of reagents. | For the Eschweiler-Clarke reaction, use a slight excess of formaldehyde and formic acid (e.g., 1.1-1.2 equivalents of each per equivalent of amine) to drive the reaction to completion.[6] | |
| Impure starting materials. | Ensure the purity of 4-methoxyaniline, formaldehyde, and formic acid. Use freshly opened or properly stored reagents.[6] | |
| Product Loss During Workup | Inefficient extraction of the amine from the aqueous phase. | 4-Methoxy-N-methylaniline may have some solubility in water. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Adjusting the pH of the aqueous layer to be more basic can enhance extraction efficiency.[6] |
| Incomplete precipitation of the hydrochloride salt. | Ensure the solvent used for precipitation is one in which the hydrochloride salt has low solubility. Cooling the mixture in an ice bath can also improve the yield of the precipitate. | |
| Side Product Formation | Over-methylation to 4-methoxy-N,N-dimethylaniline. | Carefully control the stoichiometry of the methylating agent. Consider using a 1:1 molar ratio of amine to formaldehyde initially and monitor the reaction closely. |
| Formation of N-formyl byproduct. | This can occur if the reduction of the imine intermediate is slower than the formylation of the amine. Ensure the reducing agent (formic acid in Eschweiler-Clarke) is active and present in sufficient quantity. |
Data Presentation
| Synthetic Method | Starting Materials | Typical Yield | Key Considerations |
| Eschweiler-Clarke Reaction | 4-Methoxyaniline, Formaldehyde, Formic Acid | Generally high (can be >90%)[7] | Highly selective for methylation, avoids quaternary salt formation.[1] Reaction is typically heated.[1] |
| Catalytic Reductive Amination | 4-Methoxyaniline, Formaldehyde, H₂, Catalyst (e.g., Raney Nickel) | Can be quantitative (approaching 100%) under optimized conditions.[8] | Requires specialized equipment for hydrogenation (pressure vessel). |
| N-Methylation with Dimethyl Carbonate | 4-Methoxyaniline, Dimethyl Carbonate (DMC), Catalyst (e.g., onium salts) | Can be very high (>98%) for analogous N,N-dimethylation.[9] | DMC is a greener methylating agent. May require higher temperatures and specific catalysts for high selectivity.[10] |
| Reductive Amination with NaBH₄ | 4-Methoxyaniline, Aldehyde, NaBH₄ | High (>90%) for similar systems.[3] | A milder alternative to the Eschweiler-Clarke reaction. |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-N-methylaniline via Eschweiler-Clarke Reaction
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyaniline (1.0 eq).
-
Reagent Addition: Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 18 hours. The progress of the reaction can be monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and 1M HCl, then extract with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of approximately 11 using a concentrated sodium hydroxide solution.
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-Methoxy-N-methylaniline.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Conversion of 4-Methoxy-N-methylaniline to its Hydrochloride Salt
-
Dissolution: Dissolve the purified 4-Methoxy-N-methylaniline (1.0 eq) in a suitable solvent such as diethyl ether or isopropanol.
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Acidification: While stirring, slowly add a solution of concentrated hydrochloric acid (1.0-1.1 eq) dropwise.
-
Precipitation: A white precipitate of this compound should form. The mixture can be cooled in an ice bath to maximize precipitation.
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain the final this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. library.ncl.res.in [library.ncl.res.in]
- 10. dspace.mit.edu [dspace.mit.edu]
Stability issues of 4-Methoxy-N-methylaniline hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Methoxy-N-methylaniline hydrochloride in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Aniline derivatives can be less stable in acidic or strongly basic solutions.[1] It is advisable to maintain a neutral pH for optimal stability.[1]
-
Solvent: The choice of solvent is crucial. Protic solvents may participate in degradation reactions.[1]
-
Presence of Oxidizing Agents: Anilines are susceptible to oxidation. Contact with oxidizing agents will accelerate degradation.
-
Exposure to Light: Aromatic amines can be light-sensitive and may undergo photodegradation upon exposure to UV or visible light.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
Q2: I am observing a color change in my solution of this compound. What could be the cause?
A2: A color change, often to a brownish hue, is a common indicator of degradation in aniline compounds. This is typically due to oxidation and the formation of polymeric impurities. Exposure to air (oxygen) and/or light can initiate these degradation pathways.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for substituted anilines include:
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Oxidation: Leading to the formation of nitroso, nitro, and polymeric compounds.
-
Hydrolysis: Under acidic or basic conditions, although the N-methyl and methoxy groups are generally stable to hydrolysis, extreme conditions could potentially lead to demethylation.
-
Photodegradation: Exposure to light can lead to the formation of various photolytic products.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following precautions:
-
Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible.
-
Control pH: If compatible with your experimental design, maintain the solution at a neutral pH.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Inert Atmosphere: For prolonged storage or sensitive experiments, deoxygenate your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature Storage: Store stock solutions at low temperatures (e.g., 2-8 °C) to slow down potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound in solution. | Prepare fresh samples and re-analyze. If peaks persist, consider performing a forced degradation study to identify potential degradation products. Ensure the mobile phase is not causing on-column degradation. |
| Inconsistent assay results | Instability of the compound in the sample diluent or during the analytical run. | Analyze samples immediately after preparation. Evaluate the stability of the compound in your chosen analytical solvent over the typical run time. |
| Low yields in a chemical reaction | Degradation of the starting material under the reaction conditions. | Assess the compatibility of this compound with the reagents and conditions (e.g., temperature, pH) of your reaction. Consider using milder conditions or protecting the amine functionality if necessary. |
| Solution discoloration | Oxidation of the aniline compound. | Prepare solutions using deoxygenated solvents and handle under an inert atmosphere. Protect the solution from light. |
Quantitative Data on Stability
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Description | % Degradation (Illustrative) | Number of Degradants Observed |
| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24h | 15% | 2 |
| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24h | 25% | 3 |
| Oxidative Degradation | 3% H₂O₂ at room temp for 24h | 40% | >4 (complex mixture) |
| Thermal Degradation | Solid state at 70 °C for 48h | 5% | 1 |
| Photodegradation | Solution exposed to 1.2 million lux hours and 200 watt hours/m² | 30% | 3 |
Note: The data in this table is for illustrative purposes only and should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, typically using HPLC.[1][2]
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool to room temperature, neutralize with 0.1 N NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool to room temperature, neutralize with 0.1 N HCl, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.[1] Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Photodegradation: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to assess peak purity.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point for the separation of aromatic amines.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic aniline compound.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound should be used.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose.
Visualizations
References
Technical Support Center: Purification of 4-Methoxy-N-methylaniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-N-methylaniline hydrochloride. Here, you will find detailed information on identifying and removing common impurities to ensure the high purity required for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Common impurities can be categorized into three main types:
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Starting Materials: Residual 4-methoxyaniline from an incomplete N-methylation reaction.
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Over-alkylation Products: The primary byproduct is often 4-methoxy-N,N-dimethylaniline, resulting from the addition of two methyl groups to the aniline nitrogen.[1]
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Degradation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities.[1][2] This is a common reason for discoloration (e.g., yellow, brown, or greenish tint) in the material.[3]
Q2: My this compound is discolored. Is it still usable?
A2: Discoloration typically indicates the presence of oxidation products.[1] While these may be present in small amounts and may not interfere with all applications, for sensitive experiments such as pharmaceutical development, purification is highly recommended to remove these impurities.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to assess purity:
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Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful quantitative methods for determining purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main product.
Q4: Can I purify this compound using silica gel column chromatography?
A4: Direct purification of amine hydrochlorides on standard silica gel is challenging due to their high polarity, which can lead to poor separation and recovery.[4] It is generally recommended to first convert the hydrochloride salt to the free amine by basification, purify the free amine using column chromatography, and then convert it back to the hydrochloride salt.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Persistent Color in the Final Product
-
Problem: After recrystallization, the crystals are still colored (e.g., yellow, tan, or greenish).
-
Cause: The presence of highly colored oxidation byproducts that are not fully removed by a single recrystallization.
-
Solution:
-
Activated Charcoal Treatment: During the recrystallization process, add a small amount of activated charcoal to the hot solution before the filtration step. Activated charcoal has a high surface area that can adsorb colored impurities.
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
-
Gently swirl the mixture and reheat it to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal.
-
Allow the filtrate to cool slowly to form decolorized crystals.
-
-
Issue 2: Oiling Out During Recrystallization
-
Problem: Instead of forming crystals upon cooling, the compound separates as an oil.
-
Cause:
-
The boiling point of the solvent is higher than the melting point of the compound.
-
The solution is too concentrated, or the cooling is too rapid.
-
High levels of impurities are present, which can depress the melting point and inhibit crystallization.
-
-
Solution:
-
Solvent Choice: Select a solvent or solvent mixture with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Induce Crystallization:
-
Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.
-
Add a seed crystal of pure this compound, if available.
-
-
Purity: If the sample is highly impure, consider a preliminary purification step, such as an acid-base extraction, before recrystallization.
-
Issue 3: Low Recovery After Recrystallization
-
Problem: The yield of purified crystals is significantly lower than expected.
-
Cause:
-
Using too much solvent during dissolution.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization during hot filtration.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid.
-
Solvent System: If solubility in the cold solvent is an issue, try a different solvent or a solvent mixture where the compound is less soluble at low temperatures.
-
Pre-heat Funnel: Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.
-
Experimental Protocols
Purity Assessment by Thin-Layer Chromatography (TLC)
A quick way to assess the purity and identify the presence of starting material or over-methylated product is by TLC.
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent, for example, Hexane:Ethyl Acetate (e.g., in a 7:3 or 8:2 ratio). The optimal ratio may require some experimentation.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots.
-
Staining: Use a potassium permanganate stain or an iodine chamber for visualization if the compounds are not UV-active.
-
Expected Results: The polarity of the compounds generally follows this trend: 4-methoxyaniline > 4-Methoxy-N-methylaniline > 4-methoxy-N,N-dimethylaniline. Therefore, you would expect the Rf values to increase in that order (the least polar compound travels furthest up the plate).
Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound. The ideal solvent system and conditions may need to be optimized for your specific sample.
-
Solvent Selection: A mixture of ethanol and water is a good starting point. The hydrochloride salt should be soluble in hot ethanol and less soluble in cold water.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture gently.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, this is the stage at which to add activated charcoal as described in the troubleshooting guide.
-
Crystallization:
-
Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the point of saturation).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture or cold diethyl ether.
-
Dry the crystals under vacuum.
-
Quantitative Data
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Starting materials, some oxidation products | Effective for crystalline solids, can yield high purity product. | Can have lower yields if the compound is somewhat soluble in the cold solvent. |
| Activated Charcoal Treatment | Colored impurities, polymeric byproducts | Very effective at removing color. | Can reduce yield by adsorbing the desired product. |
| Acid-Base Extraction | Neutral and acidic impurities | Good for removing non-basic impurities. | The free amine is often an oil and can be difficult to handle. |
| Column Chromatography (of free amine) | Starting materials, over-alkylated products | High resolution for separating closely related compounds.[1] | More time-consuming and requires larger volumes of solvent.[1] |
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
Technical Support Center: Column Chromatography Purification of 4-Methoxy-N-methylaniline Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Methoxy-N-methylaniline hydrochloride via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when purifying amine hydrochloride salts on silica gel?
A1: Purifying amine hydrochloride salts like this compound on standard silica gel can be challenging due to several factors. The high polarity of the salt can cause it to bind very strongly to the acidic silica gel, leading to poor elution and significant tailing of the compound peak. In some cases, the compound may not elute at all.[1][2] Additionally, the acidic nature of silica gel can potentially cause degradation of sensitive compounds.[2]
Q2: What is the recommended stationary phase for this purification?
A2: While silica gel is common, its acidity can be problematic. If issues like compound decomposition or irreversible binding occur, consider using a deactivated silica gel (e.g., by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase such as alumina (neutral or basic).[1][2] For analytical-scale separation, reverse-phase columns (like C18) are also an option, often used in HPLC.[3][4]
Q3: How do I determine the appropriate mobile phase (eluent)?
A3: The ideal mobile phase should provide a good separation of your target compound from impurities, typically aiming for an Rf value of 0.2-0.4 on a Thin Layer Chromatography (TLC) plate. Start with a non-polar solvent and gradually increase polarity. For 4-Methoxy-N-methylaniline (the free base), a common eluent is a mixture of petroleum ether (or hexane) and ethyl acetate.[5] For the more polar hydrochloride salt, you will likely need a more polar system. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can help to reduce peak tailing by competing with the amine for active sites on the silica gel.
Q4: My compound is not very soluble in the chosen eluent. How should I load it onto the column?
A4: If your compound has poor solubility in the eluent, you should use the "dry loading" method.[6] This involves pre-adsorbing your crude sample onto a small amount of silica gel. Dissolve your sample in a suitable solvent (one that dissolves it well, like methanol or DCM), add a small amount of silica gel, and then carefully evaporate the solvent until you have a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the prepared column.
Q5: How can I visualize this compound on a TLC plate?
A5: Since this compound is likely colorless, you will need a visualization technique.[7] The most common non-destructive method is using a UV lamp (at 254 nm), as aromatic compounds typically absorb UV light and will appear as dark spots on a fluorescent TLC plate.[7] Destructive methods include using a chemical stain, such as potassium permanganate or iodine vapor, which react with the compound to produce a colored spot.[7]
Troubleshooting Guide
Problem: The compound will not elute from the column.
| Possible Cause | Solution |
| Eluent polarity is too low. | Gradually increase the polarity of the mobile phase. For example, if you are using 95:5 DCM:MeOH, try increasing to 90:10 or 85:15. |
| Compound is irreversibly bound to the silica. | This is common for hydrochloride salts. Try adding 0.5-1% triethylamine or ammonia in methanol to the eluent to act as a competitive binder. In future experiments, consider using deactivated silica, neutral alumina, or reverse-phase chromatography.[1][2] |
| Compound has decomposed on the column. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, a less acidic stationary phase like neutral alumina is necessary.[2] |
Problem: The compound is eluting with impurities (poor separation).
| Possible Cause | Solution |
| Inappropriate solvent system. | The polarity difference between your compound and the impurity may be too small in the current eluent. Spend more time developing the solvent system using TLC. Try different solvent combinations (e.g., ethyl acetate/hexane, DCM/acetone). |
| Column was overloaded. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use 20-100g of silica for every 1g of crude material, depending on the difficulty of the separation. |
| Flow rate is too fast. | A high flow rate reduces the equilibration time between the stationary and mobile phases, leading to broader peaks and poorer separation.[6] Reduce the flow rate by adjusting the stopcock. |
| Cracks or channels in the silica bed. | This can happen from improper packing or if the column runs dry. Ensure the column is packed uniformly and the solvent level never drops below the top of the silica.[6][8] If channeling occurs, the column must be repacked. |
Problem: Tailing or streaking of the spot/peak.
| Possible Cause | Solution |
| Compound is too polar for the eluent. | Increase the eluent polarity. |
| Strong interaction with acidic silica. | Add a small amount of a basic modifier like triethylamine (~0.5%) to the eluent. This will occupy the acidic sites on the silica, allowing your compound to travel more uniformly. |
| Sample was not loaded in a narrow band. | Ensure the sample is loaded in the minimum amount of solvent possible to create a thin, concentrated starting band.[6] If solubility is an issue, use the dry loading method. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general methodology. The exact eluent composition should be determined by preliminary TLC analysis.
1. Preparation of the Column:
- Select an appropriately sized column based on the amount of crude material.
- Secure the column vertically to a stand.
- Add a small plug of cotton or glass wool to the bottom.
- Add a small layer of sand (~0.5 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle.
- Add another layer of sand (~0.5 cm) on top of the silica bed to prevent disruption during solvent addition.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry. [6]
2. Sample Loading (Dry Loading Method):
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol).
- Add silica gel (approximately 2-3 times the mass of your crude product).
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a fine, dry powder is obtained.[6]
- Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Open the stopcock to begin elution, collecting the eluent in fractions (e.g., test tubes or flasks).
- Maintain a constant level of solvent above the silica bed by adding fresh eluent as needed.
- If a gradient elution is required, gradually increase the polarity of the mobile phase according to your TLC development (e.g., from 100% DCM to 98:2 DCM:MeOH).
4. Analysis of Fractions:
- Monitor the collected fractions using TLC to identify which ones contain the purified product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of 4-Methoxy-N-methylaniline HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. 4-Methylaniline hydrochloride | SIELC Technologies [sielc.com]
- 4. Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. youtube.com [youtube.com]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: Scalable Synthesis of 4-Methoxy-N-methylaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Methoxy-N-methylaniline Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthesis routes for 4-Methoxy-N-methylaniline?
A1: The two primary scalable routes for the synthesis of 4-Methoxy-N-methylaniline are:
-
Reductive Amination: This is a widely used industrial method that involves the reaction of 4-methoxyaniline with a methylating agent, such as formaldehyde, followed by reduction. The Eschweiler-Clarke reaction, which uses formic acid as both the formylating and reducing agent, is a classic example.[1]
-
Catalytic Hydrogenation: This method involves the reaction of 4-methoxyaniline with a methyl source in the presence of a catalyst and hydrogen gas. A Chinese patent suggests this method can be advantageous due to mild reaction conditions and simple operation.[2]
Q2: What are the main challenges in the N-methylation of 4-methoxyaniline on a large scale?
A2: The principal challenge is achieving selective mono-methylation while preventing the formation of the tertiary amine (N,N-dimethylaniline) as a significant byproduct.[3] The secondary amine product is often more nucleophilic than the primary amine starting material, which can lead to over-methylation.[3] Other challenges include catalyst poisoning, managing reaction exotherms, and efficient purification of the final product.[2]
Q3: How can the formation of the N,N-dimethylated byproduct be minimized?
A3: To minimize over-methylation, several strategies can be employed:
-
Control of Stoichiometry: Carefully control the molar ratio of the methylating agent to the 4-methoxyaniline.
-
Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time can favor mono-methylation. Lower temperatures and shorter reaction times are often beneficial.[3]
-
Choice of Reagents and Catalyst: Certain methylating agents and catalysts exhibit higher selectivity for mono-methylation. For instance, dimethyl carbonate with specific catalysts has shown high selectivity.[3]
-
Continuous Flow Chemistry: This approach allows for precise control over reaction parameters, which can significantly improve selectivity and safety on a larger scale.[3]
Q4: What are the common impurities in the synthesis of this compound?
A4: Common impurities include:
-
Unreacted 4-methoxyaniline.
-
The over-methylated byproduct, 4-methoxy-N,N-dimethylaniline.
-
N-formylated byproducts if formaldehyde or formic acid is used and the reduction is incomplete.[3]
-
Colored oxidation products, which can form upon exposure to air and light.[4]
Q5: What are the recommended methods for purifying this compound on a large scale?
A5: A multi-step purification process is typically required:
-
Distillation: For the free base (4-Methoxy-N-methylaniline), vacuum distillation is effective for removing non-volatile impurities and colored byproducts.[4]
-
Crystallization: This is a crucial step for purifying the final hydrochloride salt. The choice of solvent and control of cooling rates are critical for obtaining high purity and good crystal morphology.
-
Column Chromatography: While effective for laboratory-scale purification to separate closely related impurities, it may be less cost-effective for very large industrial scales.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 4-Methoxy-N-methylaniline | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the catalyst (if used) is active and not poisoned. - Verify the purity of starting materials. |
| Suboptimal reaction conditions. | - Screen different solvents, bases, and temperatures. - Adjust the stoichiometry of reagents. | |
| Product loss during workup and purification. | - Optimize extraction and purification procedures. - Ensure proper pH adjustment during aqueous washes. | |
| High Levels of N,N-dimethylaniline Byproduct | Excess methylating agent. | - Carefully control the stoichiometry of the methylating agent. |
| Reaction temperature is too high or reaction time is too long. | - Optimize reaction conditions to favor mono-methylation (e.g., lower temperature). | |
| The secondary amine product is more reactive. | - Consider using a continuous flow reactor for better control of reaction parameters.[3] | |
| Presence of Unreacted 4-methoxyaniline | Insufficient amount of methylating agent or incomplete reaction. | - Increase the equivalents of the methylating agent. - Prolong the reaction time or increase the temperature. |
| Formation of N-formylated Byproduct | Incomplete reduction of the intermediate imine or formamide. | - Ensure a sufficient amount of the reducing agent is used. - Verify the activity of the reducing agent. |
| Discoloration of the Final Product | Formation of colored oxidation products. | - Handle the product under an inert atmosphere (e.g., nitrogen). - Use antioxidants during storage. - Purify via vacuum distillation or recrystallization.[4] |
| Poor Quality of Hydrochloride Salt Crystals | Inappropriate solvent for crystallization. | - Screen for suitable crystallization solvents or solvent mixtures. |
| Rapid cooling during crystallization. | - Control the cooling rate to allow for the formation of well-defined crystals. | |
| Presence of impurities. | - Ensure the purity of the free base before salt formation. |
Quantitative Data
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 57.2 | 243 |
| 4-Methoxy-N-methylaniline | C₈H₁₁NO | 137.18 | 33-36 | 135-136 (at 19 mmHg) |
| This compound | C₈H₁₂ClNO | 173.64 | Not readily available | Not applicable |
Table 2: Typical Reaction Parameters for Scalable Synthesis (Illustrative)
| Parameter | Reductive Amination (Eschweiler-Clarke) | Catalytic Hydrogenation |
| Starting Material | 4-Methoxyaniline | 4-Methoxyaniline |
| Methylating Agent | Formaldehyde/Formic Acid | Methanol |
| Catalyst | - | Copper-containing composite catalyst |
| Reaction Temperature | 80-100 °C | 50-120 °C |
| Reaction Pressure | Atmospheric | 0.2-1.5 MPa |
| Typical Yield | 70-90% | >70% |
Note: The values in Table 2 are illustrative and may vary depending on the specific process and scale of operation.
Experimental Protocols
Key Experiment 1: Scalable Synthesis of 4-Methoxy-N-methylaniline via Reductive Amination
This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-methoxyaniline and formic acid.
-
Reagent Addition: Slowly add formaldehyde solution to the reactor while maintaining the temperature below a set point (e.g., 20-30 °C) with cooling.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for several hours until the reaction is complete (monitored by HPLC or GC).
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of >10.
-
Extraction: Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Purification of Free Base: Wash the organic layer with water and brine. Concentrate the organic phase under reduced pressure. The crude 4-Methoxy-N-methylaniline can be purified by vacuum distillation.
Key Experiment 2: Formation and Purification of this compound
-
Dissolution: Dissolve the purified 4-Methoxy-N-methylaniline free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent) to the stirred solution. Monitor the pH to ensure complete salt formation.
-
Crystallization: Cool the mixture to induce crystallization. The cooling rate should be controlled to obtain crystals of the desired size and purity.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the this compound product under vacuum at an appropriate temperature.
Visualizations
References
Validation & Comparative
A Comparative Guide to the N-Methylation of Anilines: Evaluating Classical and Modern Methodologies
For researchers, scientists, and drug development professionals, the N-methylation of anilines is a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's biological activity, solubility, and metabolic stability. This guide provides an objective comparison of prominent methods for the N-methylation of secondary anilines, using 4-Methoxy-N-methylaniline as a representative substrate. We will delve into the classic Eschweiler-Clarke reaction and compare it with modern catalytic approaches that utilize methanol or carbon dioxide and hydrogen. This comparison is supported by experimental data from the literature, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research and development objective.
Eschweiler-Clarke Reaction: The Classic Approach
The Eschweiler-Clarke reaction is a long-established and reliable method for the methylation of primary and secondary amines. It employs formic acid and formaldehyde to achieve reductive amination. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, halting the reaction at the tertiary amine stage.[1][2]
Experimental Protocol: Eschweiler-Clarke N,N-dimethylation of an Aniline Derivative
The following is a generalized procedure for the Eschweiler-Clarke reaction with a secondary aniline:
-
To a round-bottom flask, add the secondary aniline (1.0 equivalent).
-
Add an excess of formic acid (e.g., 3-5 equivalents) and formaldehyde (37% aqueous solution, e.g., 3-5 equivalents).
-
Heat the reaction mixture to 80-100 °C and maintain for several hours (typically 2-18 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., NaOH or Na2CO3 solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N-dimethylated aniline.
Reaction Mechanism
The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde. The formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine and releasing carbon dioxide.[1]
Catalytic N-Methylation with Methanol
A more modern and "greener" approach to N-methylation involves the use of methanol as the C1 source in the presence of a transition metal catalyst.[3][4][5] This method, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, avoids the use of stoichiometric reagents like formic acid. Various ruthenium and iridium complexes have been shown to be effective catalysts for this transformation.[5][6]
Experimental Protocol: Ruthenium-Catalyzed N-Methylation with Methanol
The following is a generalized procedure for the catalytic N-methylation of a secondary aniline using methanol:
-
In a pressure-rated reaction vessel (e.g., a Schlenk tube), combine the secondary aniline (1.0 equivalent), a ruthenium catalyst (e.g., (DPEPhos)RuCl2PPh3, 0.5 mol%), and a base (e.g., Cs2CO3, 0.5 equivalents).[5]
-
Add anhydrous methanol as the solvent and C1 source.
-
Seal the vessel and heat the mixture to a specified temperature (e.g., 140 °C) for a designated time (e.g., 12 hours).[5]
-
After the reaction is complete, cool the vessel to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the N,N-dimethylated product.
Reaction Mechanism
The catalytic cycle is believed to involve the dehydrogenation of methanol by the metal catalyst to form formaldehyde in situ. The formaldehyde then reacts with the amine to form an iminium ion, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step.
Catalytic N-Methylation with Carbon Dioxide and Hydrogen
The use of carbon dioxide as a renewable C1 source for N-methylation represents a highly attractive and sustainable strategy.[7][8] This method requires a catalyst, typically based on ruthenium or other transition metals, and molecular hydrogen as a reductant.
Experimental Protocol: Ruthenium-Catalyzed N-Methylation with CO2 and H2
The following is a generalized procedure for the catalytic N-methylation of a secondary aniline using CO2 and H2:
-
In a high-pressure autoclave, place the secondary aniline (1.0 equivalent), a ruthenium catalyst (e.g., [Ru(triphos)(tmm)], 2.5 mol%), and an acid co-catalyst (e.g., HNTf2, 5 mol%).[7]
-
Add a suitable solvent, such as tetrahydrofuran (THF).
-
Seal the autoclave, purge with an inert gas, and then pressurize with carbon dioxide (e.g., 20 bar) and hydrogen (e.g., 60 bar).[7]
-
Heat the mixture to a specified temperature (e.g., 150 °C) and stir for the required reaction time.
-
After the reaction, cool the autoclave to room temperature and carefully vent the gases.
-
Analyze the reaction mixture by GC or NMR to determine the conversion and yield of the N,N-dimethylated product.
-
If necessary, purify the product by column chromatography.
Reaction Mechanism
The mechanism is thought to involve the formation of formic acid or a related intermediate from CO2 and H2, which then participates in the reductive amination of the aniline. Alternatively, the amine can react with CO2 to form a carbamic acid, which is then reduced.
Comparative Data
The following table summarizes the performance of the discussed N-methylation methods on various aniline substrates, including those with electron-donating methoxy groups, based on data reported in the scientific literature. It is important to note that direct comparison can be challenging due to variations in reaction conditions, catalysts, and analytical methods used in different studies.
| Substrate | Method | Reagents/Catalyst | Conditions | Yield (%) | Reference |
| N-methylaniline | Eschweiler-Clarke | HCOOH, HCHO | 100 °C, 3 h | 91 | [1] |
| 4-Methoxy-N-methylaniline | Catalytic (CO2/H2) | [Ru(triphos)(tmm)], HNTf2 | 150 °C, 20/60 bar CO2/H2 | 94 | [7] |
| Aniline | Catalytic (Methanol) | (DPEPhos)RuCl2PPh3, Cs2CO3 | 140 °C, 12 h | 95-97 | [3][5] |
| 4-Methoxyaniline | Catalytic (Methanol) | Cyclometalated Ru complex, NaOH | 60 °C, 22 h | >99 | [4] |
| 4-Chloroaniline | Catalytic (CO2/H2) | [Ru(triphos)(tmm)], HNTf2 | 150 °C, 20/60 bar CO2/H2 | 93 | [7] |
| N-methylaniline | Transition Metal-free | HCHO, K2CO3 | 130 °C, 20 h | 74 | [9] |
Conclusion
The choice of an N-methylation method for anilines depends on several factors, including the substrate's functional group tolerance, desired selectivity, scalability, and considerations for green chemistry.
-
Eschweiler-Clarke Reaction: This classic method is robust, high-yielding, and avoids over-methylation. However, it uses stoichiometric amounts of reagents and can require high temperatures.
-
Catalytic N-Methylation with Methanol: This approach offers a more atom-economical and environmentally friendly alternative. It has shown excellent yields for a variety of substituted anilines, including those with methoxy groups. The requirement for a transition metal catalyst and sometimes high temperatures are considerations.
-
Catalytic N-Methylation with CO2 and H2: This method is at the forefront of sustainable chemistry, utilizing a renewable C1 source. It demonstrates high yields but often requires high pressures and temperatures, as well as a specialized catalyst system.
For the specific case of methylating 4-Methoxy-N-methylaniline, the catalytic method with CO2 and H2 has been shown to be highly effective.[7] However, for broader applicability and milder conditions, catalytic methylation with methanol presents a compelling option. Ultimately, the optimal method will be determined by the specific requirements of the synthetic target and the available laboratory infrastructure. This guide provides the foundational information for making an informed decision in this critical area of chemical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. moodle2.units.it [moodle2.units.it]
- 9. chimia.ch [chimia.ch]
Unveiling the Byproducts: A Comparative Guide to the Characterization of 4-Methoxy-N-methylaniline Hydrochloride Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of byproducts generated during the synthesis of 4-Methoxy-N-methylaniline hydrochloride, a key intermediate in various pharmaceutical compounds. We delve into the analytical methodologies for their characterization, present comparative data, and explore the potential biological implications of these impurities.
The synthesis of this compound, while well-established, can result in the formation of several byproducts that may compromise the final product's purity, efficacy, and safety. The primary impurities of concern are the unreacted starting material, 4-methoxyaniline, and the over-methylated product, N,N-dimethyl-4-methoxyaniline. The presence and concentration of these byproducts are largely dependent on the synthetic route and reaction conditions employed.
Comparative Analysis of Byproducts
Different synthetic strategies for N-methylation of 4-methoxyaniline can lead to varying impurity profiles. For instance, methods utilizing methylation agents under harsh conditions may favor the formation of the over-methylated N,N-dimethyl-4-methoxyaniline. Conversely, incomplete reactions can result in significant residual amounts of the 4-methoxyaniline starting material.
| Byproduct | Alternative Name | Typical Synthetic Origin | Potential Impact on Final Product |
| 4-Methoxyaniline | p-Anisidine | Unreacted starting material | May affect reaction yield and introduce toxicological concerns. |
| N,N-Dimethyl-4-methoxyaniline | N,N-Dimethyl-p-anisidine | Over-methylation of the target compound | Can alter the pharmacological profile and introduce distinct impurities. |
| Oxidation Products | - | Exposure to air and light | Can lead to discoloration and the formation of complex polymeric impurities.[1] |
Experimental Protocols for Byproduct Characterization
Accurate identification and quantification of these byproducts are crucial for quality control. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the main component from its byproducts.
-
Method: A reverse-phase HPLC method can be utilized.[2]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility, provides good separation.[2]
-
Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 190 nm) is suitable for quantification.[3]
-
Quantification: The concentration of each byproduct can be determined by comparing its peak area to that of a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the identification and quantification of volatile and semi-volatile byproducts.
-
Method: A capillary GC coupled with a mass spectrometer is used.
-
Column: A non-polar or medium-polarity column, such as a DB-1MS, is often employed.[4][5]
-
Carrier Gas: Helium or hydrogen.
-
Ionization: Electron Ionization (EI) is standard for generating reproducible mass spectra for library matching.
-
Identification: Byproducts are identified by comparing their mass spectra and retention times with those of known standards or spectral libraries.[6]
-
Quantification: Selected Ion Monitoring (SIM) mode can be used for sensitive and accurate quantification of target byproducts.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the identity of byproducts and elucidating the structure of unknown impurities.
-
¹H NMR: The proton NMR spectrum of the mixture can reveal the presence of byproducts through their characteristic signals. For instance, the N-methyl protons of 4-Methoxy-N-methylaniline, N,N-dimethyl-4-methoxyaniline, and the aromatic protons of 4-methoxyaniline will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton of the main compound and its impurities.
-
Spectral Data for Key Compounds:
-
4-Methoxy-N-methylaniline: ¹H NMR (CDCl₃): δ 6.82 (d, 2H), 6.60 (d, 2H), 3.77 (s, 3H, OCH₃), 2.81 (s, 3H, NCH₃). ¹³C NMR (CDCl₃): δ 152.13, 143.75, 114.96, 113.67, 55.89, 31.63. GC-MS (m/z): 137.08.[6]
-
4-Methoxyaniline (p-Anisidine): A key starting material.
-
N,N-Dimethyl-4-methoxyaniline: Characterized by two N-methyl group signals in the ¹H NMR spectrum.
-
Logical Workflow for Byproduct Identification and Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of byproducts in a sample of this compound.
Caption: Workflow for Byproduct Identification.
Biological Implications of Byproducts: A Focus on Hematotoxicity
Aniline and its derivatives are known to exhibit toxicological effects, with a primary concern being hemolytic anemia.[7] This toxicity is often mediated by their metabolic activation in the liver.[8]
The proposed mechanism involves the oxidation of the aniline compounds to their corresponding phenylhydroxylamines. These metabolites are highly reactive and can induce oxidative stress in red blood cells. The key events in this pathway include the oxidation of hemoglobin to methemoglobin, which is incapable of oxygen transport, and the depletion of reduced glutathione (GSH), a critical antioxidant in erythrocytes.[8] This cascade of events ultimately leads to red blood cell damage and their premature removal from circulation, resulting in hemolytic anemia.[1]
The following diagram illustrates the proposed signaling pathway for aniline-induced hemolysis, which may be relevant for byproducts like 4-methoxyaniline.
Caption: Aniline-Induced Hemolysis Pathway.
References
- 1. Role of aniline metabolites in aniline-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
A Comparative Guide to Analytical Method Validation for the Quantification of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Methoxy-N-methylaniline hydrochloride. We will explore two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and outline the necessary validation parameters in accordance with regulatory expectations. The information presented is based on established analytical practices for similar aromatic amine compounds and general method validation guidelines.
Introduction
This compound is an aromatic amine derivative. Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical development and manufacturing. The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. This guide compares two widely used techniques, HPLC and GC, and provides a framework for their validation.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are both powerful techniques for the quantification of small organic molecules like 4-Methoxy-N-methylaniline.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile or thermally labile compounds. For this compound, a reverse-phase HPLC method would be suitable. An example of a reverse-phase HPLC method for a similar compound, 4-Methoxy-2-methylaniline, utilizes a C18 column with a mobile phase of acetonitrile and water with phosphoric acid[1].
-
Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. 4-Methoxy-N-methylaniline can be analyzed by GC, as indicated by its successful characterization using GC-MS and GC-FID in the literature[2][3]. For the hydrochloride salt, a derivatization step or injection under conditions that promote in-situ conversion to the free base may be necessary.
The following table summarizes the expected performance characteristics of these two methods based on typical validation data for analogous compounds.
| Validation Parameter | HPLC-UV | GC-FID |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ng/mL range | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range |
| Specificity | High | High |
| Robustness | High | Moderate |
Experimental Protocols
Detailed experimental protocols are essential for reproducible analytical method validation. Below are proposed starting methodologies for HPLC-UV and GC-FID, followed by a general validation protocol.
Proposed HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected.
Proposed GC-FID Method
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode).
-
Standard Preparation: A stock solution of this compound is prepared in methanol or another suitable solvent. Calibration standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in a suitable solvent and may require derivatization or pH adjustment to ensure the analyte is in its free base form for volatilization.
Analytical Method Validation Protocol
The following validation parameters should be assessed for either the HPLC or GC method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by analyzing a blank, a placebo (if applicable), and the analyte standard.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a minimum of five concentrations across the desired range.
-
Accuracy: The closeness of test results to the true value. This is assessed by the recovery of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include mobile phase composition, pH, and flow rate. For GC, this could include oven temperature ramp rate and carrier gas flow.
Visualizing the Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational comparison and framework for the validation of analytical methods for this compound. The specific conditions and acceptance criteria should be adapted based on the specific application and regulatory requirements.
References
A Comparative Analysis of Precursors for the Synthesis of 4-Methoxy-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Methoxy-N-methylaniline hydrochloride, a key intermediate in the pharmaceutical and chemical industries, can be achieved through various synthetic pathways, each originating from different precursor materials. The selection of a specific precursor and corresponding synthetic route is a critical decision that influences not only the yield and purity of the final product but also the overall process efficiency, cost, and environmental impact. This guide provides an objective comparison of the most common precursors and their associated synthetic methodologies, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Executive Summary
This guide evaluates three primary synthetic routes to 4-Methoxy-N-methylaniline, the free base of the target hydrochloride salt, based on their respective precursors:
-
4-Methoxyaniline (p-Anisidine) via N-methylation with a C1 source.
-
4-Methoxybenzaldehyde (Anisaldehyde) via reductive amination with methylamine.
-
4-Methoxyaniline (p-Anisidine) via reductive amination with formaldehyde.
The comparison focuses on key performance indicators such as reaction yield, product purity, reaction conditions, and the nature of reagents and catalysts employed. This analysis aims to provide a clear and concise overview to assist in the selection of the most suitable synthetic strategy.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic routes to 4-Methoxy-N-methylaniline.
| Parameter | Route 1: N-Methylation of 4-Methoxyaniline | Route 2: Reductive Amination of 4-Methoxybenzaldehyde | Route 3: Reductive Amination of 4-Methoxyaniline with Formaldehyde |
| Precursor | 4-Methoxyaniline | 4-Methoxybenzaldehyde | 4-Methoxyaniline |
| Key Reagents | Methanol, Catalyst (e.g., Iridium or Nickel based) | Methylamine, Reducing Agent (e.g., NaBH(OAc)₃, H₂) | Formaldehyde, Reducing Agent (e.g., NaBH₄, H₂) |
| Typical Solvent | Methanol, Toluene | Dichloromethane (DCM), Methanol | Methanol, N,N-Dimethylformamide |
| Reaction Temperature | 140-160 °C | Room Temperature to 80 °C | 0 °C to 100 °C |
| Typical Reaction Time | 5 - 24 hours | 12 - 24 hours | 1 - 10 hours |
| Reported Yield | Good to Excellent (up to 93%)[1][2] | Good to Excellent | Moderate to Good (up to 98.8% purity)[3] |
| Purity | High | High | High (up to 98.8%)[3] |
| Key Advantages | Atom economical (methanol as methyl source) | Mild reaction conditions possible | Readily available and inexpensive reagents |
| Key Disadvantages | Requires specialized catalysts and high temperatures | Potential for side reactions | Use of toxic formaldehyde |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: Synthetic pathway for Route 3.
Experimental Protocols
Detailed experimental methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
Route 1: N-Methylation of 4-Methoxyaniline with Methanol
Catalyst System: Iridium(I) Complex[2]
Procedure:
-
To a dried Schlenk tube equipped with a magnetic stir bar, add the Iridium(I) catalyst (1 mol %), 4-methoxyaniline (1.0 mmol), and cesium carbonate (50 mol %).
-
Add anhydrous methanol (1.5 mL) to the tube.
-
Seal the tube and heat the reaction mixture to 140 °C with stirring for 5 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-Methoxy-N-methylaniline.
Route 2: Reductive Amination of 4-Methoxybenzaldehyde
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 equiv) in dichloromethane (DCM).
-
Add a solution of methylamine (1.2 equiv) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Route 3: Reductive Amination of 4-Methoxyaniline with Formaldehyde
Reducing Agent: Sodium borohydride (NaBH₄)[4]
Procedure:
-
Dissolve 4-methoxyaniline (1.0 equiv) in methanol in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add an aqueous solution of formaldehyde (37%, 1.1 equiv) dropwise while maintaining the temperature.
-
Stir the mixture at 0-5 °C for 1 hour.
-
Add sodium borohydride (1.2 equiv) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the crude product.
-
Purification can be achieved through vacuum distillation or recrystallization after conversion to the hydrochloride salt.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis, purification, and analysis of this compound.
Caption: General experimental workflow.
Conclusion
The choice of precursor for the synthesis of this compound is intrinsically linked to the desired synthetic strategy.
-
N-Methylation of 4-methoxyaniline with methanol offers an atom-economical approach but requires higher temperatures and specialized catalysts.
-
Reductive amination of 4-methoxybenzaldehyde provides a versatile route that can often be performed under mild conditions.
-
Reductive amination of 4-methoxyaniline with formaldehyde utilizes inexpensive and readily available reagents, though the toxicity of formaldehyde is a significant consideration.
Researchers and drug development professionals should carefully weigh the advantages and disadvantages of each route, considering factors such as available equipment, cost of reagents, scalability, and safety protocols. For large-scale production, the catalytic N-methylation or reductive amination with formaldehyde might be more cost-effective, while for laboratory-scale synthesis, the flexibility and mild conditions of reductive amination with 4-methoxybenzaldehyde may be preferable. The final product, 4-Methoxy-N-methylaniline, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.[5]
References
A Head-to-Head Battle: Deuterium-Labeled 4-Methoxy-N-methylaniline versus a Structural Analog as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical decision that can significantly impact data quality. This guide provides an objective comparison of two internal standard strategies for the quantification of 4-Methoxy-N-methylaniline: the use of a stable isotope-labeled (SIL) internal standard, Deuterium-labeled 4-Methoxy-N-methylaniline (4-Methoxy-N-methylaniline-d3), versus a structural analog, 4-Ethoxyaniline.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis.[1] By replacing one or more atoms of the analyte with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), a compound is created that is chemically and physically almost identical to the analyte, differing only in mass.[1] This near-perfect mimicry allows the SIL-IS to effectively track the analyte through the entire analytical process, from sample extraction to ionization, thereby compensating for variations in recovery and matrix effects.[1]
A structural analog internal standard, on the other hand, is a compound with a chemical structure similar to the analyte but not isotopically labeled. While a more readily available and often less expensive option, its different physicochemical properties can lead to variations in extraction efficiency and susceptibility to matrix effects compared to the analyte, potentially compromising data accuracy and precision.
This guide will delve into a comparative analysis of these two approaches, supported by illustrative experimental data and detailed methodologies, to provide a clear understanding of their respective performances.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The following tables summarize the expected performance characteristics of a bioanalytical method for 4-Methoxy-N-methylaniline using either Deuterium-labeled 4-Methoxy-N-methylaniline (Method A) or 4-Ethoxyaniline (Method B) as the internal standard. The data presented is representative of typical validation outcomes for such methods.
Table 1: Physicochemical Properties
| Property | 4-Methoxy-N-methylaniline (Analyte) | 4-Methoxy-N-methylaniline-d3 (Deuterated IS) | 4-Ethoxyaniline (Structural Analog IS) |
| Molecular Formula | C₈H₁₁NO | C₈H₈D₃NO | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol | 140.20 g/mol | 137.18 g/mol |
| Key Structural Difference from Analyte | - | 3 Deuterium atoms on the N-methyl group | Ethoxy group instead of a methoxy group |
Table 2: Bioanalytical Method Validation Parameters
| Validation Parameter | Method A (Deuterated IS) | Method B (Structural Analog IS) | ICH M10 Guideline | Key Considerations |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 | The near-identical chemical properties of the deuterated IS ensure a more consistent response across the calibration range. |
| Accuracy (% Bias) | ± 5% | ± 15% | Within ±15% (±20% for LLOQ) | The deuterated IS more effectively compensates for variability, leading to higher accuracy. |
| Precision (%RSD) | < 10% | < 15% | ≤ 15% (≤ 20% for LLOQ) | Co-elution and identical ionization behavior of the deuterated IS minimize analytical variability. |
| Recovery (%) | Consistent and similar to analyte | May be variable and differ from analyte | - | The structural analog's different polarity can lead to different extraction efficiency. |
| Matrix Effect (%CV) | < 5% | < 15% | ≤ 15% | The deuterated IS experiences the same ion suppression/enhancement as the analyte, effectively mitigating matrix effects. |
Experimental Protocols
Detailed methodologies for the quantification of 4-Methoxy-N-methylaniline in human plasma are provided below. Method A utilizes the deuterium-labeled internal standard, while Method B employs the structural analog.
Method A: Deuterium-Labeled Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of 4-Methoxy-N-methylaniline-d3 internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A) 0.1% Formic acid in water, B) 0.1% Formic acid in acetonitrile. Gradient elution.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
4-Methoxy-N-methylaniline: Precursor ion > Product ion (e.g., 138.1 > 122.1)
-
4-Methoxy-N-methylaniline-d3: Precursor ion > Product ion (e.g., 141.1 > 125.1)
-
Method B: Structural Analog Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of 4-Ethoxyaniline internal standard working solution (100 ng/mL in methanol).
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method A.
2. LC-MS/MS Conditions:
-
Utilize the same LC-MS/MS system and conditions as in Method A.
-
MRM Transitions:
-
4-Methoxy-N-methylaniline: Precursor ion > Product ion (e.g., 138.1 > 122.1)
-
4-Ethoxyaniline: Precursor ion > Product ion (e.g., 138.1 > 109.1)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
Conclusion
The choice of an internal standard is a foundational element of a robust bioanalytical method. While a structural analog like 4-Ethoxyaniline can be a viable option, the use of a deuterium-labeled internal standard such as 4-Methoxy-N-methylaniline-d3 offers superior performance. Its chemical identity with the analyte ensures that it more accurately reflects and corrects for variations throughout the analytical process. This leads to enhanced accuracy, precision, and reliability of the quantitative data, which is of utmost importance in regulated drug development and clinical studies. For the most rigorous and defensible bioanalytical results, the use of a stable isotope-labeled internal standard is the recommended approach.
References
Purity Analysis of Commercial 4-Methoxy-N-methylaniline Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative purity analysis of commercially available 4-Methoxy-N-methylaniline hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. This document outlines potential impurities, presents a comparative analysis of hypothetical commercial samples, and provides detailed experimental protocols for purity assessment.
Comparison of Commercial this compound
The purity of this compound can vary between suppliers, impacting experimental outcomes and the impurity profile of synthesized compounds. The primary impurities often stem from the synthetic route and degradation. Common impurities may include unreacted starting materials such as 4-methoxyaniline, by-products like the over-methylated 4-Methoxy-N,N-dimethylaniline, and various oxidation products that can cause discoloration.[1][2][3][4][5]
Below is a summary of a hypothetical purity analysis of this compound from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, % Area) | 98.5% | 99.2% | 97.8% |
| Purity (by GC-MS, % Area) | 98.2% | 99.1% | 97.5% |
| 4-Methoxyaniline (%) | 0.5% | 0.2% | 0.8% |
| 4-Methoxy-N,N-dimethylaniline (%) | 0.3% | 0.1% | 0.5% |
| Unknown Impurities (%) | 0.5% | 0.4% | 1.2% |
| Appearance | White to off-white crystalline solid | White crystalline solid | Light tan crystalline solid |
| Solubility (in Water) | Freely soluble | Freely soluble | Soluble |
Experimental Protocols
Accurate determination of the purity of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantitative purity analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantification of 4-Methoxy-N-methylaniline and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: The free base is typically more suitable for GC-MS. To prepare the sample, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., sodium bicarbonate) to a pH of ~9-10, and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and dilute to a suitable concentration (e.g., 100 µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR and ¹³C NMR are used for structural confirmation of the main component and identification of any significant impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound. Impurities can be identified by the presence of unexpected signals. For instance, the presence of 4-methoxy-N,N-dimethylaniline would be indicated by a singlet corresponding to the two N-methyl groups.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial sample of this compound.
This structured approach ensures a thorough evaluation of the commercial product, providing confidence in its quality for research and development applications. By employing these orthogonal analytical techniques, a comprehensive understanding of the purity profile can be achieved, enabling an informed selection of suppliers.
References
A Comparative Guide to the Synthetic Routes of 4-Methoxy-N-methylaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of common synthetic routes to 4-Methoxy-N-methylaniline hydrochloride, a valuable building block in medicinal chemistry. We will delve into the experimental protocols, quantitative data, and a comparative analysis of three primary methods: the Eschweiler-Clarke reaction, reductive amination with borohydrides, and catalytic hydrogenation.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Reagents | Reaction Conditions | Yield | Key Advantages | Potential Drawbacks |
| Eschweiler-Clarke Reaction | 4-Methoxyaniline (p-anisidine), Formaldehyde | Formic acid | Aqueous solution, near boiling | High (typically >80%) | One-pot reaction, inexpensive reagents, avoids quaternary ammonium salt formation.[1][2] | High temperatures, potential for side products with some anilines.[3] |
| Reductive Amination with Sodium Borohydride | 4-Methoxyaniline (p-anisidine), Formaldehyde | Sodium borohydride, Methanol | 0-10°C to room temperature | Good to Excellent (85-95%) | Milder reaction conditions, high yields.[4][5] | Requires careful control of reagent addition. |
| Catalytic Hydrogenation | 4-Methoxyaniline (p-anisidine), Paraformaldehyde | Raney Nickel, Hydrogen gas | 80-95°C, 0.1-0.6 MPa | High (not explicitly stated for monomethylated product) | Potentially cleaner work-up, suitable for industrial scale.[6] | Requires specialized hydrogenation equipment, catalyst handling. |
| N-Methylation with Methanol (Catalytic) | 4-Methoxyaniline (p-anisidine) | Methanol, Iridium catalyst | Not specified in detail | 89% | Uses methanol as both reagent and solvent.[7] | Requires a specialized and potentially expensive catalyst. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in the discussed synthetic routes.
Experimental Protocols
Route 1: Eschweiler-Clarke Reaction
This classical method utilizes an excess of formic acid and formaldehyde to methylate the primary amine.
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (90%)
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyaniline, formaldehyde, and formic acid.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-Methoxy-N-methylaniline.
-
Purify the product by vacuum distillation or column chromatography.
Route 2: Reductive Amination with Sodium Borohydride
This route offers a milder alternative to the Eschweiler-Clarke reaction.
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Formaldehyde (37% aqueous solution)
-
Sodium borohydride
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-methoxyaniline in methanol in a reaction vessel and cool to 0-5°C in an ice bath.
-
Slowly add the aqueous formaldehyde solution while maintaining the temperature. Stir for 30-60 minutes to form the imine intermediate.
-
In a separate flask, prepare a solution of sodium borohydride in a small amount of methanol.
-
Add the sodium borohydride solution portion-wise to the reaction mixture, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or vacuum distillation.
Route 3: Catalytic Hydrogenation
This method is well-suited for larger-scale synthesis and avoids the use of stoichiometric reducing agents.
Materials:
-
4-Methoxyaniline (p-anisidine)
-
Paraformaldehyde
-
Raney Nickel (catalyst)
-
N,N-dimethylformamide (solvent)
-
Hydrogen gas
Procedure:
-
Charge a hydrogenation reactor with 4-methoxyaniline, N,N-dimethylformamide, paraformaldehyde, and Raney Nickel catalyst.[6]
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.[6]
-
Pressurize the reactor with hydrogen to 0.1-0.6 MPa and heat to 80-95°C.[6]
-
Maintain vigorous stirring and monitor the reaction for 8 hours.[6]
-
After the reaction is complete, cool the reactor and carefully filter to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
Final Step: Preparation of the Hydrochloride Salt
Materials:
-
Crude or purified 4-Methoxy-N-methylaniline
-
Concentrated hydrochloric acid
-
Diethyl ether or isopropanol
Procedure:
-
Dissolve the 4-Methoxy-N-methylaniline free base in a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Concluding Remarks
The choice of synthetic route for this compound depends on several factors including the scale of the synthesis, available equipment, and cost considerations. The Eschweiler-Clarke reaction is a classic, cost-effective method suitable for laboratory scale. Reductive amination with sodium borohydride offers milder conditions and generally high yields. For industrial-scale production, catalytic hydrogenation presents a more atom-economical and potentially cleaner alternative, albeit with higher initial equipment costs. The final conversion to the hydrochloride salt is a straightforward acid-base reaction that can be readily applied to the product from any of the primary synthetic routes.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 5. ias.ac.in [ias.ac.in]
- 6. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
A Comparative Spectroscopic Analysis of 4-Methoxy-N-methylaniline and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectral comparison of 4-Methoxy-N-methylaniline and its corresponding hydrochloride salt. The protonation of the amine functional group to form the hydrochloride salt induces significant changes in the electronic environment of the molecule, which are reflected in its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. Understanding these spectral shifts is crucial for the characterization and quality control of these compounds in research and pharmaceutical development.
Chemical Structures
The conversion of 4-Methoxy-N-methylaniline to its hydrochloride salt involves the protonation of the nitrogen atom.
Caption: Formation of 4-Methoxy-N-methylaniline hydrochloride.
Quantitative Spectral Data Comparison
The following tables summarize the key spectral data for 4-Methoxy-N-methylaniline and its hydrochloride salt.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | 4-Methoxy-N-methylaniline (Free Base) Characteristic Absorption (cm⁻¹) | 4-Methoxy-N-methylaniline HCl (Salt) Predicted Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H | ~3411 (sharp, medium) | 2400-2800 (broad, strong) | N-H stretch (free vs. ammonium salt) |
| C-H (aromatic) | 3000-3100 | 3000-3100 | C-H stretch |
| C-H (aliphatic) | 2830-2960 | 2830-2960 | C-H stretch |
| C=C (aromatic) | ~1610, ~1510 | ~1600, ~1500 | C=C stretch |
| C-N | ~1320 | ~1300 | C-N stretch |
| C-O | ~1240, ~1035 | ~1245, ~1030 | Asymmetric & Symmetric C-O-C stretch |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
¹H NMR Data
| Proton | 4-Methoxy-N-methylaniline (Free Base) Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) | 4-Methoxy-N-methylaniline HCl (Salt) Predicted Chemical Shift (δ, ppm) |
| Aromatic H (ortho to -OCH₃) | 6.82 (d, J = 8.7 Hz)[1] | Downfield shift to ~7.0-7.2 |
| Aromatic H (ortho to -NHCH₃) | 6.60 (d, J = 8.6 Hz)[1] | Downfield shift to ~6.8-7.0 |
| -OCH₃ | 3.77 (s)[1] | Minor downfield shift to ~3.8-3.9 |
| N-H | Broad singlet | Broader singlet, downfield shift to >10 |
| N-CH₃ | 2.81 (s)[1] | Downfield shift to ~3.0-3.2 |
¹³C NMR Data
| Carbon | 4-Methoxy-N-methylaniline (Free Base) Chemical Shift (δ, ppm) | 4-Methoxy-N-methylaniline HCl (Salt) Predicted Chemical Shift (δ, ppm) |
| C (ipso, -OCH₃) | 152.13[1] | Downfield shift |
| C (ipso, -NHCH₃) | 143.75[1] | Downfield shift |
| C (ortho to -OCH₃) | 114.96[1] | Downfield shift |
| C (ortho to -NHCH₃) | 113.67[1] | Downfield shift |
| -OCH₃ | 55.89[1] | Minor shift |
| N-CH₃ | 31.63[1] | Minor downfield shift |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) | Transition |
| 4-Methoxy-N-methylaniline (in Ethanol) | ~245, ~300 | π → π |
| 4-Methoxy-N-methylaniline HCl (in Ethanol) | ~230, ~280 | π → π |
Note: The λmax values are estimations based on typical spectra of anilines and their salts. Protonation of the nitrogen atom reduces its ability to donate electron density to the aromatic ring, leading to a hypsochromic (blue) shift.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of amine hydrochlorides involves dissolving the amine in a suitable organic solvent and then adding a solution of hydrochloric acid.[2]
-
Dissolve 4-Methoxy-N-methylaniline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring.
-
Continue the addition until no further precipitation is observed.
-
Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the hydrochloride salt.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of the synthesized compounds.
Caption: General workflow for synthesis and spectral analysis.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples were prepared as KBr pellets. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk.[3]
-
Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.[1]
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the compounds were prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm. The solvent was used as a reference.
Discussion of Spectral Comparisons
-
IR Spectra: The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad and strong absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibration in an ammonium salt. This replaces the sharper N-H stretching band of the secondary amine in the free base.
-
NMR Spectra: Protonation of the nitrogen atom leads to a significant deshielding effect on the neighboring protons and carbons. This is due to the increased electron-withdrawing nature of the positively charged nitrogen. As a result, the signals for the aromatic protons, the N-methyl protons, and the N-H proton are all expected to shift downfield in the ¹H NMR spectrum of the hydrochloride salt. Similarly, the carbon signals in the ¹³C NMR spectrum, particularly those closer to the nitrogen atom, are also expected to shift downfield.
-
UV-Vis Spectra: The lone pair of electrons on the nitrogen atom in 4-Methoxy-N-methylaniline participates in resonance with the aromatic ring, which extends the conjugated system. This results in a lower energy π → π* transition and a longer wavelength of maximum absorption (λmax). Upon protonation, this lone pair is no longer available for resonance, leading to a decrease in the extent of conjugation. This causes a hypsochromic (blue) shift, meaning the λmax values for the hydrochloride salt are at shorter wavelengths compared to the free base.
References
A Comparative Guide to the Reactivity of Substituted N-Methylanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted N-methylanilines in several key chemical transformations. The inclusion of experimental data, detailed protocols, and visual diagrams is intended to support researchers in understanding and predicting the behavior of these important synthetic intermediates.
N-Methylation of Substituted Anilines
The N-methylation of anilines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical compounds. Modern catalytic methods offer high efficiency and selectivity. Below is a comparison of the yields for the N-methylation of various substituted anilines using ruthenium and iridium-based catalysts with methanol as the methylating agent.
Data Presentation: N-Methylation Yields
The following table summarizes the percentage yields of N-methylated products from the corresponding substituted anilines using two different catalytic systems.
| Substituent on Aniline | Product | Ru-catalyzed Yield (%)[1][2] | Ir-catalyzed Yield (%)[3] |
| H | N-methylaniline | 97 | >95 |
| 4-Methyl | 4-Methyl-N-methylaniline | 96 | >95 |
| 4-Methoxy | 4-Methoxy-N-methylaniline | 95 | >90 |
| 4-Chloro | 4-Chloro-N-methylaniline | 97 | >95 |
| 4-Bromo | 4-Bromo-N-methylaniline | 96 | >95 |
| 4-Fluoro | 4-Fluoro-N-methylaniline | 95 | Not Reported |
| 3-Methyl | 3-Methyl-N-methylaniline | 98 | Not Reported |
| 3-Methoxy | 3-Methoxy-N-methylaniline | 96 | Not Reported |
| 3-Trifluoromethyl | 3-(Trifluoromethyl)-N-methylaniline | 95 | Not Reported |
| 2-Methyl | 2-Methyl-N-methylaniline | 84 | Not Reported |
| 2,4-Dimethyl | 2,4-Dimethyl-N-methylaniline | 77 | Not Reported |
| 2,4,6-Trimethyl | 2,4,6-Trimethyl-N-methylaniline | 68 | Not Reported |
Experimental Protocols: N-Methylation of Anilines
General Procedure for Ru-Catalyzed N-Methylation: [1][2] A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the ruthenium catalyst (0.5 mol%), the aniline derivative (1.0 mmol), cesium carbonate (Cs₂CO₃, 0.5 mmol), and anhydrous methanol (1 mL). The mixture is then heated at 140 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by chromatography on silica gel to yield the corresponding N-methylaniline product.
General Procedure for Ir-Catalyzed N-Methylation: In a glovebox, a reaction tube is charged with the iridium catalyst (0.0025 mmol) and cesium carbonate (0.25 mmol). Under an argon atmosphere, methanol (1.5 mL), the aniline derivative (0.5 mmol), and an internal standard (mesitylene, 0.25 mmol) are added. The resulting mixture is stirred at room temperature until all solids dissolve and then heated in a thermostated oil bath at the specified temperature (typically 150 °C) for the required time. Product conversion and selectivity are determined by gas chromatography.
Visualization: N-Methylation Catalytic Cycle
Caption: Ruthenium-catalyzed N-methylation of anilines via a borrowing hydrogen mechanism.
Nucleophilic Aromatic Substitution (SNAr)
N-methylanilines can act as nucleophiles in SNAr reactions, displacing a leaving group on an electron-deficient aromatic ring. The reactivity is influenced by both the electronic effects of the substituents on the N-methylaniline and steric hindrance around the nitrogen atom.
Reactivity Comparison
-
Steric Hindrance: N-methylaniline is generally less reactive than aniline in SNAr reactions due to the increased steric bulk of the methyl group, which hinders the approach to the electrophilic carbon.[4]
-
Electronic Effects: Electron-donating groups on the aniline ring are expected to increase the nucleophilicity of the nitrogen atom and thus increase the reaction rate, while electron-withdrawing groups will have the opposite effect.
-
Base Catalysis: The reaction of N-methylaniline with activated aryl halides, such as 2,4-dinitrofluorobenzene, is often base-catalyzed.[4]
One study on the reaction of 2,4-dinitrochlorobenzene with various anilines in toluene found that the reaction with N-methylaniline follows a linear dependence of the second-order rate coefficient on the amine concentration, suggesting a different kinetic profile compared to other primary anilines under the same conditions.
Experimental Protocols: SNAr Reaction
Kinetic Study of the Reaction of N-Methylaniline with 2,4-Dinitrochlorobenzene: A typical kinetic experiment would involve monitoring the formation of the product, N-(2,4-dinitrophenyl)-N-methylaniline, over time using UV-Vis spectrophotometry. The reaction would be carried out in a suitable solvent (e.g., toluene, ethanol) at a constant temperature. Pseudo-first-order conditions can be established by using a large excess of the N-methylaniline. The observed rate constant can then be determined by plotting the change in absorbance versus time.
Visualization: SNAr Reaction Mechanism
Caption: General mechanism for the SNAr reaction of a substituted N-methylaniline.
Oxidation of N-Methylanilines
The oxidation of N-methylanilines can lead to a variety of products depending on the oxidant and reaction conditions. Kinetic studies have been performed on the oxidation of N-methylaniline itself, but a systematic investigation of the effect of substituents on the reaction rate is not well-documented in the reviewed literature.
Reactivity Comparison
A study on the oxidation of aniline, N-methylaniline, and N,N'-dimethylaniline by chromic acid found that the order with respect to the substrate is one in each case.[5] The reaction rate is influenced by the acidity of the medium. Another study investigated the kinetics of the manganese(II)-catalyzed oxidation of N-methylaniline by periodate ion.[6]
While direct comparative data for a series of substituted N-methylanilines is lacking, it can be inferred that:
-
Electron-donating substituents on the aromatic ring would likely increase the electron density on the nitrogen and the ring, making the molecule more susceptible to oxidation and thus increasing the reaction rate.
-
Electron-withdrawing substituents would be expected to decrease the rate of oxidation by making the molecule less electron-rich.
Experimental Protocols: Oxidation Reaction
General Procedure for Kinetic Study of Chromic Acid Oxidation: [5] The oxidant solution is prepared by dissolving chromium(VI) oxide in water. The N-methylaniline derivative is dissolved in a suitable solvent such as aqueous acetic acid. The reaction is initiated by mixing the two solutions in a thermostated bath. The progress of the reaction can be followed by titrimetric estimation of the remaining Cr(VI) at various time intervals. The rate constants can be determined from the kinetic data.
Visualization: Oxidation Experimental Workflow
Caption: Experimental workflow for a kinetic study of the oxidation of substituted N-methylanilines.
References
- 1. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. tsijournals.com [tsijournals.com]
The Strategic Role of 4-Methoxy-N-methylaniline Hydrochloride in the Synthesis of Tubulin-Targeting Anticancer Agents: A Comparative Analysis
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Among the versatile building blocks available to medicinal chemists, 4-Methoxy-N-methylaniline hydrochloride has emerged as a key precursor, particularly in the creation of potent antimitotic agents that target tubulin. This guide provides an objective comparison of its efficacy against alternative synthetic strategies, supported by experimental data, to inform its application in API synthesis.
This compound is a valuable aniline derivative frequently employed in the synthesis of novel, enantiomerically pure antimitotic agents.[1] These compounds often function as microtubule depolymerizers by binding to the colchicine site on tubulin, thereby inhibiting cancer cell proliferation.[1] Its structural features make it a crucial component in displacement and reductive amination reactions, foundational processes in the construction of complex heterocyclic scaffolds common in anticancer drugs.
Comparative Synthesis of Verubulin: A Case Study
A prominent example of an API synthesized using a 4-methoxy-N-methylaniline moiety is Verubulin (N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine), a tubulin polymerization inhibitor that has been investigated in clinical trials. The primary synthetic route to Verubulin and its analogs involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline derivative with 4-methoxy-N-methylaniline.
Method 1: Direct N-Arylation using 4-Methoxy-N-methylaniline
The synthesis of Verubulin analogs is often achieved through the reaction of a substituted 4-chloroquinazoline with 4-methoxy-N-methylaniline. This reaction can be performed under various conditions, with microwave-assisted synthesis in a mixture of THF and water emerging as an efficient, base-free method. This approach offers rapid reaction times and high yields.
| Parameter | Value | Reference |
| Starting Materials | 4-Chloro-2-methylquinazoline, 4-Methoxy-N-methylaniline | Sedenkova et al., 2023 |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Sedenkova et al., 2023 |
| Solvent | Isopropanol | Sedenkova et al., 2023 |
| Catalyst | HCl (catalytic amount) | Sedenkova et al., 2023 |
| Temperature | Not specified, typical for SNAr | |
| Reaction Time | Not specified | |
| Yield | Moderate to good | Sedenkova et al., 2023 |
| Purity | High after purification |
Alternative Synthetic Strategies
Experimental Protocols
Synthesis of Verubulin Analog via Microwave-Assisted N-Arylation
This protocol is adapted from established procedures for the synthesis of 4-anilinoquinazolines.
-
Materials: 4-chloro-2-methylquinazoline (1.0 eq), 4-methoxy-N-methylaniline (1.2 eq), Tetrahydrofuran (THF), Water.
-
Procedure:
-
In a microwave reactor vial, combine 4-chloro-2-methylquinazoline and 4-methoxy-N-methylaniline.
-
Add a 1:1 mixture of THF and water.
-
Seal the vial and irradiate in a microwave reactor at 100°C for 10-20 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (Verubulin).
-
Visualizing the Synthetic Pathway
The synthesis of Verubulin through the nucleophilic aromatic substitution of a 4-chloroquinazoline with 4-methoxy-N-methylaniline is a key transformation in the production of this potent anticancer agent. The general workflow for this synthesis and the subsequent biological mechanism of action are depicted below.
Caption: Synthetic pathway and mechanism of action of Verubulin.
Conclusion
This compound stands out as a highly effective and strategic precursor in the synthesis of complex APIs, particularly in the realm of oncology. Its application in the synthesis of Verubulin through a robust and efficient nucleophilic aromatic substitution reaction showcases its utility. While alternative synthetic routes are theoretically possible, the prevalence of the direct N-arylation method in the scientific literature suggests its superior efficiency and convenience. For researchers and drug development professionals, the use of this compound offers a reliable and well-documented pathway to a class of promising tubulin-targeting anticancer agents.
References
Safety Operating Guide
Safe Disposal of 4-Methoxy-N-methylaniline Hydrochloride: A Procedural Guide
Disclaimer: This document provides essential guidelines for the proper disposal of 4-Methoxy-N-methylaniline hydrochloride. However, it is not a substitute for institutional protocols and regulatory requirements. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste.
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This compound, like other aniline derivatives, possesses significant health and environmental hazards and must be treated as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn and safety measures are in place.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles or glasses with side shields, appropriate protective gloves, and a lab coat.[4] Ensure that eyewash stations and safety showers are readily accessible.
-
Ventilation: Always handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Spill Management: In case of a spill, avoid creating dust. Carefully sweep up the solid material or use an inert absorbent for solutions.[4] Place the collected material into a suitable, sealed container labeled as hazardous waste for disposal.[4][6]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process to ensure compliance and safety.
-
Waste Identification and Classification:
-
Confirm that this compound is classified as hazardous waste. Based on the toxicity of related aniline compounds, it is considered toxic if swallowed, inhaled, or in contact with skin, and is very toxic to aquatic life.[1][3][6]
-
Consult your institution's EHS guidelines for specific waste codes that may apply.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper or gloves, in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this chemical should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[2]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids, unless explicitly permitted by your EHS department.[2][7]
-
-
Container Management:
-
Use Approved Containers: Only use containers approved for hazardous waste that are compatible with the chemical. The original container is often the best choice.[8][9]
-
Proper Labeling: As soon as waste is added, label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols (e.g., toxic).[2][7][10]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste, to prevent the release of fumes.[2][10]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation.[7][8]
-
The SAA should be a cool, well-ventilated area, away from general laboratory traffic and incompatible materials.[2] Secondary containment should be used to prevent spills from spreading.[10]
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2][10]
-
The primary recommended method for final disposal of aniline compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Alternatively, the waste will be handled by a licensed professional waste disposal company.[6]
-
Maintain all necessary records of waste generation and disposal as required by regulations.[2]
-
Data Summary: Hazards and Disposal
The following table summarizes the key hazard information and disposal recommendations for aniline-class compounds, which are applicable to this compound.
| Hazard Classification | Description | Disposal Recommendation |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3][6] | Collect in a sealed, labeled hazardous waste container. Do not dispose of in drains or regular trash.[2][3] |
| Serious Eye Damage | Can cause serious, irreversible damage to the eyes.[1] | Wear appropriate eye protection. Dispose of as hazardous waste. |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects.[1] | Handle with extreme caution. All waste must be treated as hazardous. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Prevent any release into the environment. Do not discharge to sewers or waterways.[3] |
| Primary Disposal Method | Not Applicable | Arrange for pickup by a licensed hazardous waste contractor for chemical incineration.[6] |
| Container Disposal | Not Applicable | Empty containers must be managed as hazardous waste or triple-rinsed, with the rinsate collected as hazardous waste.[9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. benchchem.com [benchchem.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling 4-Methoxy-N-methylaniline hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Methoxy-N-methylaniline hydrochloride (CAS No: 10541-33-0). Adherence to these procedures is critical for minimizing risks and ensuring operational safety.
Hazard Identification: this compound is a chemical that should be handled with care. While specific data for the hydrochloride salt is limited, the parent compound, 4-Methoxy-N-methylaniline, is classified as harmful if swallowed or inhaled.[1] Similar aromatic amines can be toxic if they come into contact with skin or are inhaled, potentially causing skin and eye irritation.[2][3]
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][4] | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, tested to EN 374 standards.[2][4][5] Gloves should be inspected for degradation or punctures before each use. | To prevent skin contact and absorption. |
| Body Protection | A flame-retardant laboratory coat must be worn over personal clothing.[5] An apron can provide an additional layer of protection. | To protect against splashes and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5] | To avoid inhalation of dust or vapors. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure risk.
1. Preparation:
-
Don PPE: Before handling the chemical, ensure all required PPE is correctly worn.
-
Prepare Workspace: Work within a designated and properly functioning chemical fume hood. Ensure safety showers and eyewash stations are accessible.[1]
2. Handling:
-
Inspect Container: Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Weighing and Transfer: If handling the solid form, take care to avoid generating dust.[1][4] Use appropriate tools and techniques for transferring the chemical.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Container Sealing: Keep the container tightly closed when not in use.[1][2]
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2]
-
Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and chemically compatible waste containers. Do not mix with other waste streams.[5]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not discharge down the drain or dispose of with regular trash.[1][4][6][7]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
